ABT-102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26) |
InChI Key |
TYOYXJNGINZFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origin of Product |
United States |
Foundational & Exploratory
ABT-102: A Comprehensive Technical Guide to its Mechanism of Action as a TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's properties.
Core Mechanism of Action: Selective TRPV1 Antagonism
This compound, with the chemical name (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, exerts its pharmacological effects by directly and selectively blocking the activation of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a polymodal sensor activated by a variety of exogenous and endogenous stimuli, including capsaicin (B1668287), noxious heat (>42°C), and acidic conditions (protons).[2] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain.
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This means it binds to the receptor at the same site as agonists like capsaicin, but without activating the channel. By occupying the binding site, it prevents agonists from binding and inducing the conformational change necessary for channel opening and subsequent cation influx (primarily Ca2+ and Na+). This blockade of ion influx prevents the depolarization of nociceptive neurons and the transmission of pain signals to the central nervous system.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound Against Various TRPV1 Agonists
| Agonist | Species | Assay Type | IC50 (nM) | Reference |
| Capsaicin | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |
| N-arachidonyl dopamine | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |
| Anandamide | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |
| Protons (pH 5.5) | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |
| Capsaicin | Rat (DRG neurons) | Electrophysiology | 1 - 16 | [1] |
| Capsaicin | Rat (recombinant) | Electrophysiology | 1 - 16 | [1] |
| Protons (pH 5.5) | Rat (recombinant) | Electrophysiology | 1 - 16 | [1] |
| Heat (>45°C) | Rat (recombinant) | Electrophysiology | 1 - 16 | [1] |
Note: IC50 represents the concentration of this compound required to inhibit 50% of the agonist-induced response. DRG stands for Dorsal Root Ganglion.
Table 2: Competitive Antagonism and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| pA2 (vs. Capsaicin) | 8.344 | Human (recombinant) | Intracellular Ca2+ | [1] |
Note: The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates higher affinity.
This compound has demonstrated high selectivity for the TRPV1 receptor over other TRP channels and a broad panel of other receptors, ion channels, and transporters.[1]
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Formulation | Study Population | Reference |
| Half-life (t1/2) | 7 - 11 hours | Solution & Solid Dispersion | Healthy Volunteers | [3] |
| Oral Clearance | 16 (14-18) L/h | Combined | Healthy Volunteers | [3] |
| Oral Volume of Distribution | 215 (192-237) L | Combined | Healthy Volunteers | [3] |
| Time to Steady State | ~5 days (twice daily dosing) | Solution & Solid Dispersion | Healthy Volunteers | [3] |
Signaling Pathway of TRPV1 and Inhibition by this compound
The activation of the TRPV1 receptor initiates a signaling cascade that results in the perception of pain. This compound disrupts this pathway at its origin.
Caption: TRPV1 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized the mechanism of action of this compound.
In Vitro Assays
-
Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium in cells expressing the TRPV1 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the recombinant human TRPV1 receptor.
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
A TRPV1 agonist (e.g., capsaicin, protons) is added to the wells.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Objective: To directly measure the effect of this compound on ion currents mediated by the TRPV1 channel.
-
Cells: Rat dorsal root ganglion (DRG) neurons or HEK293 cells expressing recombinant rat TRPV1.
-
Methodology:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Cells are held at a holding potential of -60 mV.
-
TRPV1 channels are activated by the application of capsaicin, protons, or by increasing the temperature of the bath solution.
-
Inward currents are recorded in response to agonist application.
-
This compound is co-applied with the agonist to determine its inhibitory effect on the current.
-
Concentration-response curves are generated to calculate the IC50 of this compound.
-
In Vivo Models
-
Objective: To assess the functional blockade of TRPV1 in sensory nerve terminals.
-
Model: Isolated rat dorsal root ganglion (DRG) neurons.
-
Methodology:
-
DRG neurons are cultured and then exposed to capsaicin in the presence or absence of this compound.
-
The release of CGRP into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The ability of this compound to inhibit capsaicin-evoked CGRP release is determined.
-
-
Objective: To evaluate the effect of this compound on nociceptive signaling in the central nervous system.
-
Model: Anesthetized rats.
-
Methodology:
-
Extracellular single-unit recordings are made from wide dynamic range (WDR) and nociceptive-specific (NS) neurons in the spinal dorsal horn.
-
The receptive field of the neuron on the hind paw is identified.
-
Heat stimuli are applied to the receptive field to evoke neuronal firing.
-
This compound is administered via intraplantar injection into the receptive field.
-
The effect of this compound on heat-evoked neuronal firing is recorded and quantified.
-
-
Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain.
-
Model: Male Sprague-Dawley rats.
-
Methodology:
-
A baseline paw withdrawal latency to a radiant heat source is measured.
-
Inflammation is induced by injecting a 1% solution of carrageenan into the plantar surface of the hind paw.
-
This compound or vehicle is administered orally.
-
Paw withdrawal latency to the radiant heat source is measured at various time points after drug administration.
-
An increase in paw withdrawal latency compared to vehicle-treated animals indicates an anti-hyperalgesic effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the characterization of a novel TRPV1 antagonist like this compound.
Caption: Preclinical to clinical development workflow for this compound.
Conclusion
This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor. Its mechanism of action is well-characterized, involving the direct blockade of the TRPV1 ion channel and subsequent inhibition of nociceptive signaling. The comprehensive in vitro and in vivo data support its role as an analgesic agent. This technical guide provides a detailed overview of the core pharmacology of this compound, intended to serve as a valuable resource for researchers and professionals in the field of pain drug discovery and development.
References
- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-102: A Technical Guide for the Potent and Selective TRPV1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel that plays a crucial role in pain signaling.[1][2] As an integrator of various noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the pungent component of chili peppers), TRPV1 represents a key target for the development of novel analgesic therapies.[2] this compound has demonstrated robust efficacy in multiple preclinical models of pain and has been evaluated in Phase 1 clinical trials.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, preclinical efficacy, safety profile, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its analgesic effects by directly inhibiting the activation of the TRPV1 receptor.[1] The binding of agonists like capsaicin to the TRPV1 receptor triggers the opening of the ion channel, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[4] This influx results in the depolarization of nociceptive sensory neurons, initiating the transmission of pain signals to the central nervous system. This compound, as a competitive antagonist, is believed to bind to the receptor and prevent this conformational change, thereby blocking the downstream signaling cascade.
TRPV1 Signaling Pathway
The activation of the TRPV1 receptor initiates a complex signaling cascade within the sensory neuron. The initial influx of cations leads to depolarization of the cell membrane. This depolarization, if it reaches the threshold, triggers the generation of an action potential, which propagates along the neuron to transmit the pain signal. The increase in intracellular Ca²⁺ also activates various downstream signaling molecules, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which can further sensitize the TRPV1 receptor, contributing to hyperalgesia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 1–16 nM | Human | Capsaicin-induced TRPV1 activation | [5] |
| Kᵢ (CAP) | 0.4-0.5 nM | Not Specified | Capsaicin antagonism | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers
| Parameter | Formulation | Dose | Value | Reference |
| Half-life (t₁/₂) | Solution & Solid Dispersion | Single and Multiple Doses | 7 - 11 hours | [3] |
| Time to Steady State | Solution & Solid Dispersion | Multiple Doses | Day 5 | [3] |
| Oral Clearance | Solution & Solid Dispersion | Not Specified | 16 L/h | [3] |
| Oral Volume of Distribution | Solution & Solid Dispersion | Not Specified | 215 L | [3] |
| Relative Bioavailability (Solution vs. Solid Dispersion) | Solution | Not Specified | 40% | [3] |
| Cₘₐₓ (Melt-extrusion vs. Solution) | Melt-extrusion | Not Specified | 53% higher | [7] |
| AUC∞ (Melt-extrusion vs. Solution) | Melt-extrusion | Not Specified | 42% higher | [7] |
| Cₘₐₓ (Spray-dried vs. Solution) | Spray-dried | Not Specified | 87% higher | [7] |
| AUC∞ (Spray-dried vs. Solution) | Spray-dried | Not Specified | 70% higher | [7] |
Table 3: Efficacy of this compound in a Human Pain Model (Healthy Volunteers)
| Outcome Measure | Dose | Day | Mean Difference from Placebo (°C) | 95% Confidence Interval | P-value | Reference |
| Oral Heat Pain Threshold (HPT) | 4 mg BID | 1 | 2.5 | 0.6 - 4.4 | <0.05 | [8] |
| Oral Heat Pain Threshold (HPT) | 4 mg BID | 5 | 4.4 | 2.5 - 6.3 | <0.05 | [8] |
| Cutaneous Heat Pain Threshold (HPT) | 4 mg BID | 2 | 3.3 | 1.4 - 5.3 | <0.05 | [8] |
| Cutaneous Heat Pain Threshold (HPT) | 4 mg BID | 5 | 5.3 | 3.3 - 7.2 | <0.05 | [8] |
| Oral Warm Detection Threshold (WDT) | 4 mg BID | 1 | 2.6 | 0.5 - 4.7 | <0.05 | [8] |
| Oral Warm Detection Threshold (WDT) | 4 mg BID | 5 | 2.7 | 0.6 - 4.9 | <0.05 | [8] |
| Cutaneous Warm Detection Threshold (WDT) | 4 mg BID | 2 | 1.3 | 0.0 - 2.6 | <0.05 | [8] |
| Cutaneous Warm Detection Threshold (WDT) | 4 mg BID | 5 | 1.6 | 0.3 - 2.8 | <0.05 | [8] |
Table 4: Safety and Tolerability of this compound - Effect on Body Temperature
| Parameter | Value | Condition | Reference |
| Estimated Body Temperature Increase | 0.6 to 0.8°C | At analgesic exposures in humans | [5][9] |
| Time to Tolerance Development | 2 to 3 days | Following repeated dosing | [5][9] |
| Eₘₐₓ (Body Temperature Effect) | 2.2°C | In humans | [9] |
| EC₅₀ (Body Temperature Effect) | 20 ng/mL | In humans | [5][9] |
| Tolerance T₅₀ | 28 hours | In humans | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in key studies of this compound.
Preclinical Efficacy Models
This compound has demonstrated efficacy in various rodent models of pain, including inflammatory, post-operative, osteoarthritic, and bone cancer pain.[2] A common experimental workflow for these studies is as follows:
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Induction: A subcutaneous injection of CFA into the plantar surface of the hind paw of a rodent is performed to induce localized inflammation and hyperalgesia.
-
Assessment: Mechanical allodynia is measured using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined. Thermal hyperalgesia is assessed using the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.
-
Treatment: this compound or vehicle is administered orally at various doses.
-
Evaluation: Nociceptive testing is repeated at specified time points after drug administration to evaluate the analgesic effect.
-
-
Post-operative Pain Model:
-
Induction: A surgical incision is made on the plantar surface of the hind paw.
-
Assessment: Similar to the inflammatory pain model, mechanical and thermal hypersensitivity are measured.
-
Treatment and Evaluation: Follows the same procedure as the inflammatory pain model.
-
-
Osteoarthritic Pain Model (Monoiodoacetate - MIA):
-
Induction: An intra-articular injection of MIA into the knee joint is performed to induce cartilage degradation and pain.
-
Assessment: Pain is assessed by measuring changes in weight-bearing on the affected limb or through mechanical allodynia testing.
-
Treatment and Evaluation: Follows the same procedure as the other models.
-
-
Bone Cancer Pain Model:
-
Induction: Tumor cells are implanted into the intramedullary space of the femur.
-
Assessment: Pain-related behaviors, such as flinching and guarding of the affected limb, are quantified.
-
Treatment and Evaluation: Follows the same procedure as the other models.
-
Phase 1 Clinical Trial Methodology
The clinical evaluation of this compound has involved Phase 1, double-blind, randomized, placebo-controlled studies in healthy human volunteers.[3]
-
Study Design: The studies employed a double-blind, randomized, placebo-controlled design. Participants were randomized to receive either this compound or a placebo.
-
Dosing: Both single-ascending dose and multiple-dose studies were conducted. This compound was administered as either an oral solution or a solid-dispersion formulation.[3]
-
Pharmacokinetic Analysis:
-
Serial blood samples were collected at predetermined time points after dosing.
-
Plasma concentrations of this compound were determined using a validated analytical method.
-
Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ were calculated using non-compartmental analysis. Population pharmacokinetic modeling was also performed.[3]
-
-
Pharmacodynamic Assessments (Thermosensory Profile):
-
Heat Pain Threshold (HPT) and Warm Detection Threshold (WDT): These were measured on the skin (e.g., forearm) and orally using a thermal sensory analyzer. The temperature was gradually increased until the participant reported a sensation of warmth (WDT) or pain (HPT).[8]
-
Suprathreshold Heat Pain: The perceived intensity of a painful heat stimulus was rated by the participant.[8]
-
-
Safety and Tolerability:
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 receptor antagonist with a promising preclinical analgesic profile. Phase 1 clinical trials have established its pharmacokinetic profile and demonstrated target engagement through its effects on thermosensation. The on-target side effect of mild and transient hyperthermia is a key consideration for the clinical development of this class of compounds. The detailed data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on TRPV1-targeted therapies for pain management. Further clinical investigation is warranted to establish the efficacy and safety of this compound in patient populations with chronic pain conditions.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ABT-102: A Technical Overview of its Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a detailed large-scale asymmetric synthesis, and the pharmacological properties of this compound, intended for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea, is a small molecule with the molecular formula C21H24N4O.[3] Its chemical identifiers and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |
| Molecular Formula | C21H24N4O |
| Molecular Weight | 348.44 g/mol |
| CAS Number | 808756-71-0 |
| SMILES | CC(C)(C)c1ccc2c(CC[C@H]2NC(=O)Nc3cccc4c3cn[nH]4)c1 |
| InChIKey | TYOYXJNGINZFET-GOSISDBHSA-N |
Asymmetric Synthesis of this compound
A highly efficient and scalable asymmetric synthesis for this compound has been developed, enabling multi-kilogram production. The synthesis is convergent, involving the preparation of two key intermediates: (R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and a protected 4-aminoindazole derivative, which are then coupled to form the final urea (B33335) product.
Synthetic Pathway
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-102 (CAS Number: 808756-71-0): A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective TRPV1 Antagonist for Pain Management
Abstract
ABT-102 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling pathways.[1] With the CAS number 808756-71-0, this small molecule has been the subject of extensive preclinical and clinical investigation for its analgesic properties across a range of pain modalities, including inflammatory, neuropathic, and cancer-related pain.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts in the field of pain therapeutics.
Chemical Properties and Structure
This compound, with the chemical formula C21H24N4O, is a white solid compound with a molecular weight of 348.44 g/mol .[3][4] Its systematic name is N-((1R)-5-(1,1-dimethylethyl)-2,3-dihydro-1H-inden-1-yl)-N'-1H-indazol-4-yl-urea.[5] The structure of this compound is characterized by a urea (B33335) linkage connecting an indazole moiety and a chiral indane group, a feature that contributes to its high potency and selectivity for the TRPV1 receptor.[6]
| Property | Value | Reference |
| CAS Number | 808756-71-0 | [3][4][7] |
| Molecular Formula | C21H24N4O | [3][4][7] |
| Molecular Weight | 348.44 g/mol | [3][4] |
| Appearance | White solid | [7] |
| Purity | >98% (HPLC) | [4] |
| Storage | -20°C Freezer | [7] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the TRPV1 receptor.[1] The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it acts as a polymodal detector of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.
By binding to the TRPV1 receptor, this compound competitively inhibits the binding of its endogenous and exogenous agonists, thereby preventing channel opening and the subsequent cascade of events that lead to pain signaling. This mechanism of action is depicted in the following signaling pathway diagram.
Pharmacological Profile
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of TRPV1 receptor activation by various stimuli. It has been shown to inhibit capsaicin-evoked currents in rat dorsal root ganglion (DRG) neurons and recombinant rat TRPV1 currents with IC50 values in the low nanomolar range.[1] The compound exhibits high selectivity for TRPV1 over other TRP channels, including TRPV2, TRPV3, and TRPA1, where it shows less than 10% current inhibition at a concentration of 10 µM.
| Assay | Species | IC50 (nM) | Reference |
| Capsaicin-evoked currents (DRG neurons) | Rat | 1-16 | [1] |
| Capsaicin-evoked currents (recombinant TRPV1) | Rat | 1-16 | [1] |
| Proton-evoked currents (recombinant TRPV1) | Rat | 1-16 | [1] |
| Heat-evoked currents (recombinant TRPV1) | Rat | 1-16 | [1] |
| Off-Target Channel | Concentration Tested (µM) | % Inhibition | Reference |
| TRPV2 | 10 | <10 | |
| TRPV3 | 10 | <10 | |
| TRPA1 | 10 | <10 |
Preclinical Efficacy in Pain Models
This compound has shown significant analgesic effects in a variety of rodent models of pain. It effectively reduces both spontaneous and evoked pain behaviors in models of inflammatory, post-operative, osteoarthritic, and bone cancer pain.[2] Notably, repeated administration of this compound has been observed to enhance its analgesic activity without a corresponding increase in plasma or brain concentrations.[2]
Pharmacokinetics and Metabolism
Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of this compound. Following oral administration, this compound exhibits a half-life of 7 to 11 hours, with steady-state concentrations achieved by day 5 of twice-daily dosing. The oral clearance is approximately 16 L/h, and the oral volume of distribution is around 215 L. The bioavailability of this compound is influenced by its formulation, with solid dispersion formulations showing improved bioavailability compared to a solution.
| Parameter | Value |
| Half-life (t1/2) | 7-11 hours |
| Oral Clearance | 16 L/h |
| Oral Volume of Distribution | 215 L |
| Time to Steady State | 5 days (BID dosing) |
Effect on Body Temperature
A known class effect of TRPV1 antagonists is a transient increase in core body temperature (hyperthermia). Single doses of this compound have been shown to cause a mild and self-limiting increase in body temperature.[2] However, this hyperthermic effect is significantly attenuated with repeated dosing, with tolerance developing within 2 days of twice-daily administration.[2]
Key Experimental Protocols
Measurement of Capsaicin-Evoked Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the whole-cell patch-clamp technique used to measure the inhibitory effect of this compound on capsaicin-evoked currents in primary sensory neurons.
Assessment of Heat-Evoked Firing of Spinal Dorsal Horn Neurons
This in vivo electrophysiology protocol is used to evaluate the effect of this compound on the firing rate of nociceptive neurons in the spinal cord in response to a thermal stimulus.
1. Animal Preparation:
-
Anesthetize a rat (e.g., with pentobarbital).
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Secure the animal in a stereotaxic frame.
2. Electrophysiological Recording:
-
Advance a recording microelectrode (e.g., a tungsten microelectrode) into the dorsal horn of the spinal cord.
-
Identify wide dynamic range (WDR) or nociceptive-specific (NS) neurons based on their response to mechanical and thermal stimuli applied to the hind paw receptive field.
3. Thermal Stimulation:
-
Apply a controlled heat stimulus to the plantar surface of the hind paw using a radiant heat source.
-
Record the baseline firing rate of the identified neuron in response to the heat stimulus.
4. Drug Administration:
-
Administer this compound either systemically (e.g., orally or intravenously) or locally (e.g., via intraplantar injection).
5. Post-Drug Recording:
-
Re-apply the heat stimulus at various time points after this compound administration.
-
Record the post-drug firing rate of the neuron.
6. Data Analysis:
-
Quantify the number of action potentials fired during the heat stimulus before and after drug administration.
-
Calculate the percent inhibition of the heat-evoked firing rate.
Clinical Development and Future Perspectives
This compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. These studies have generally shown the compound to be safe and well-tolerated. The primary adverse events reported are consistent with the mechanism of action of TRPV1 antagonists and include sensations of feeling hot or cold, altered taste, and oral hypoesthesia. The hyperthermic effects of this compound were found to be manageable and to diminish with repeated dosing.
The development of potent and selective TRPV1 antagonists like this compound represents a promising therapeutic strategy for the treatment of a variety of pain conditions. Further clinical investigation is warranted to establish the efficacy of this compound in patient populations with chronic pain and to fully characterize its risk-benefit profile. The insights gained from the development of this compound will undoubtedly contribute to the broader effort to bring novel, non-opioid analgesics to the market.
References
- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the coding logic of thermosensation using spinal cord calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Buy this compound (HCl salt) [smolecule.com]
- 7. researchgate.net [researchgate.net]
ABT-102: A Technical Guide for Drug Development Professionals
Introduction: ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin (B1668287), and protons (acidic conditions), making it a significant target for the development of novel analgesics.[4][5] this compound has demonstrated efficacy in preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound, with the IUPAC name (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a small molecule with a molecular weight of approximately 348.44 g/mol .[2][6][7][8] Its chemical formula is C21H24N4O.[2][3][6][7][8] The compound is a white to off-white solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Detailed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H24N4O | [3][6][7][8] |
| Molecular Weight | 348.44 g/mol | [1][2][7][8] |
| IUPAC Name | 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea | [6] |
| CAS Number | 808756-71-0 | [1][2][8] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (by HPLC) | [3][8] |
| Solubility | Soluble in DMSO | [1][2][8] |
| logP | 5.28 | [9] |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)--INVALID-LINK--NC(=O)NC3=CC=CC4=C3C=NN4 | [6] |
| InChIKey | TYOYXJNGINZFET-GOSISDBHSA-N | [6] |
Pharmacological Profile
This compound is a highly potent antagonist of the TRPV1 receptor with IC50 values in the low nanomolar range.[2] It reversibly inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.[10]
| Parameter | Value | Species/Assay Condition | Source |
| IC50 | 5-7 nM | In vitro TRPV1 antagonism | [2] |
| IC50 | 1-16 nM | Inhibition of TRPV1 activation by various stimuli | [10] |
| IC50 | 123 nM | Blockade of capsaicin-induced TRPV1 activation (S-enantiomer) | [11] |
| Ki (CAP) | 0.4-0.5 nM | Antagonism of capsaicin activation | [12] |
Mechanism of Action: TRPV1 Antagonism
The primary mechanism of action of this compound is the blockade of the TRPV1 ion channel. In pathological conditions such as inflammation and nerve injury, the expression and sensitivity of TRPV1 receptors on sensory neurons are upregulated. Various inflammatory mediators can sensitize the channel, lowering its activation threshold. When activated by stimuli like heat or capsaicin, the channel opens, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. This compound binds to the TRPV1 receptor, preventing its activation and the subsequent downstream signaling cascade, thereby producing an analgesic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ABT 102 | 808756-71-0 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (this compound) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abt 102 | C21H24N4O | CID 11256560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. aobious.com [aobious.com]
- 9. The amorphous solid dispersion of the poorly soluble this compound forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ABT-102: A Potent and Selective TRPV1 Antagonist for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the signaling pathways of inflammatory, neuropathic, and osteoarthritic pain.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy in various pain models, and key experimental protocols for its evaluation. The information presented is intended to guide researchers and drug development professionals in their exploration of TRPV1 antagonism as a therapeutic strategy for pain management.
The TRPV1 receptor, a non-selective cation channel, is activated by a variety of noxious stimuli, including heat, protons (low pH), and endogenous lipid ligands like anandamide. It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain. Consequently, blocking the TRPV1 receptor with antagonists like this compound presents a promising approach for the development of novel analgesics.[1][2]
Mechanism of Action
This compound, chemically identified as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a highly potent and selective antagonist of the TRPV1 receptor.[1] It effectively blocks the activation of the TRPV1 channel by various stimuli, thereby inhibiting the downstream signaling cascade that leads to pain perception.
The following diagram illustrates the signaling pathway of the TRPV1 receptor and the inhibitory action of this compound.
Pharmacological Properties
This compound exhibits high affinity and potency for the TRPV1 receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
In Vitro Potency
The potency of this compound has been determined using in vitro assays measuring the inhibition of TRPV1 activation.
| Compound | Assay | Species | IC50 (nM) |
| This compound | Capsaicin-induced Ca2+ influx | Human (recombinant) | 1 - 16 |
| (S)-ABT-102 | Not Specified | Not Specified | 123 |
Table 1: In Vitro Potency of this compound and its S-enantiomer.[2][3]
Preclinical Efficacy in Pain Models
This compound has demonstrated significant analgesic effects in a variety of rodent models of pain, highlighting its broad potential for treating different pain states.[1][2]
Inflammatory Pain
In models of inflammatory pain, such as the carrageenan-induced thermal hyperalgesia model in rats, this compound has been shown to effectively reverse the heightened sensitivity to heat.
Post-Operative Pain
This compound has also shown efficacy in reducing pain behaviors in rodent models of post-operative pain.[1][2]
Osteoarthritic Pain
The analgesic effects of this compound have been observed in animal models of osteoarthritis, suggesting its potential for treating this chronic pain condition.[1][2]
Bone Cancer Pain
Furthermore, this compound has been reported to be effective in blocking nociception in rodent models of bone cancer pain.[1][2]
The following table summarizes the preclinical efficacy of this compound in various pain models. A notable finding is that repeated administration of this compound can enhance its analgesic activity without a corresponding increase in plasma or brain concentrations.[1][2]
| Pain Model | Species | Key Finding |
| Inflammatory Pain | Rodent | Effective in blocking nociception. |
| Post-Operative Pain | Rodent | Decreased spontaneous and evoked pain behaviors. Analgesic activity enhanced with repeated dosing. |
| Osteoarthritic Pain | Rodent | Decreased spontaneous and evoked pain behaviors. Analgesic activity enhanced with repeated dosing. |
| Bone Cancer Pain | Rodent | Decreased spontaneous and evoked pain behaviors. Analgesic activity enhanced with repeated dosing. |
Table 2: Summary of Preclinical Efficacy of this compound in Rodent Pain Models.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound.
In Vitro Functional Assay: Calcium Influx Imaging
This protocol describes a common method for assessing the antagonist activity of compounds like this compound on the TRPV1 receptor.
In Vivo Pain Model: Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol details a standard in vivo model for evaluating the efficacy of analgesic compounds in inflammatory pain.
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each rat. The heat source is calibrated to elicit a withdrawal response in approximately 10-12 seconds in naive animals.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the right hind paw.
-
Drug Administration: this compound or vehicle is administered orally at various doses at a specified time point after carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latencies to the radiant heat source are measured at multiple time points after drug administration.
-
Data Analysis: The percentage reversal of thermal hyperalgesia is calculated for each dose of this compound, and an ED50 value is determined.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in humans have shown that this compound has a half-life of 7 to 11 hours, with steady-state concentrations achieved by day 5 of twice-daily dosing.[4] Population pharmacokinetic analysis of data from three Phase 1 trials indicated that a one-compartment model with a transit compartment for absorption and first-order elimination best described the data.[4]
| Parameter | Value |
| Oral Clearance | 16 L/h |
| Oral Volume of Distribution | 215 L |
| Half-life | 7 - 11 hours |
Table 3: Population Pharmacokinetic Parameters of this compound in Healthy Volunteers.[4]
Clinical Development and Side Effects
This compound has undergone Phase 1 clinical trials in healthy volunteers.[2][4] A common side effect observed with TRPV1 antagonists is an increase in core body temperature (hyperthermia). A single dose of this compound produced a self-limiting increase in core body temperature that remained within the normal range.[1][2] Notably, this hyperthermic effect was found to tolerate (attenuate) following repeated twice-daily dosing for two days.[1][2] In contrast, the analgesic activity of TRPV1 antagonists like this compound appears to be enhanced with repeated administration.[1][2]
The following diagram illustrates the logical progression of this compound from a preclinical candidate to clinical evaluation.
Conclusion
This compound is a potent and selective TRPV1 antagonist with demonstrated efficacy in a range of preclinical pain models. Its unique pharmacological profile, including the enhancement of analgesic activity and tolerance to hyperthermic effects with repeated dosing, makes it a valuable research tool and a promising candidate for further investigation in the development of novel pain therapeutics. This guide provides a foundational understanding of this compound for researchers and clinicians working to address the significant unmet medical need for effective and safe pain management.
References
- 1. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (this compound) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of ABT-102: A Potent and Selective TRPV1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ABT-102, chemically identified as (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Its activation on sensory neurons plays a crucial role in the signaling of inflammatory and neuropathic pain. Consequently, antagonism of TRPV1 has been a focal point for the development of novel analgesic agents. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological properties, preclinical efficacy, and clinical development. The document includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction to TRPV1 and its Role in Pain Signaling
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a tetrameric ion channel predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons. It functions as a polymodal sensor for a variety of pain-inducing stimuli. The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system. In pathological conditions such as inflammation and nerve injury, the expression and sensitivity of TRPV1 channels are upregulated, contributing to chronic pain states like thermal hyperalgesia and allodynia. The critical role of TRPV1 in pain pathways has made it an attractive target for the development of new analgesics.
The Discovery of this compound
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) optimization of an N-indazole-N'-benzyl urea (B33335) series of compounds. Researchers aimed to enhance in vitro potency and improve drug-like properties. A key modification was the replacement of the flexible benzyl (B1604629) group with a rigid indan (B1671822) moiety, which led to a significant increase in potency and improved pharmacokinetic characteristics. Extensive evaluation of various analogs for their pharmacological, pharmacokinetic, and toxicological profiles led to the identification of (R)-7, which was subsequently named this compound, as a promising clinical candidate.[1]
Lead Optimization Workflow
The journey from a hit compound to the clinical candidate this compound involved a rigorous lead optimization process. This iterative cycle of design, synthesis, and testing aimed to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.
Mechanism of Action and In Vitro Pharmacology
This compound is a competitive antagonist of the TRPV1 receptor.[2] It potently inhibits the activation of human and rat TRPV1 by a variety of agonists, including capsaicin, N-arachidonyl dopamine, anandamide, and protons (low pH).[2] This broad-spectrum antagonism demonstrates its ability to block multiple modes of TRPV1 activation.
TRPV1 Signaling Pathway
The activation of the TRPV1 channel initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular calcium leads to the activation of various downstream signaling molecules, contributing to neuronal sensitization and the release of pro-inflammatory neuropeptides.
In Vitro Potency and Selectivity
This compound demonstrates high potency in inhibiting TRPV1 activation across different assays and species.
| Parameter | Species | Assay Type | Agonist | Value | Reference |
| IC50 | Human | Calcium Influx | Capsaicin | 5-7 nM | [2] |
| Human | Calcium Influx | N-arachidonyl dopamine | 5-7 nM | [2] | |
| Human | Calcium Influx | Anandamide | 5-7 nM | [2] | |
| Human | Calcium Influx | Protons (pH 5.0) | 5-7 nM | [2] | |
| Rat | Electrophysiology (DRG neurons) | Capsaicin | 1-16 nM | [2] | |
| Rat | Electrophysiology (recombinant) | Capsaicin | 1-16 nM | [2] | |
| Rat | Electrophysiology (recombinant) | Protons (pH 5.0) | 1-16 nM | [2] | |
| Rat | Electrophysiology (recombinant) | Heat | 1-16 nM | [2] | |
| pA2 | Human | Calcium Influx | Capsaicin | 8.344 | [2] |
Table 1: In Vitro Potency of this compound against TRPV1.
This compound exhibits high selectivity for TRPV1 over other TRP channels and a wide range of other receptors, ion channels, and transporters, indicating a low potential for off-target effects.[2]
Preclinical Pharmacology
This compound has demonstrated robust analgesic efficacy in a variety of rodent models of inflammatory, neuropathic, and cancer-related pain.
Efficacy in Inflammatory Pain Models
In the carrageenan-induced thermal hyperalgesia model in rats, oral administration of this compound produced a dose-dependent reversal of thermal hyperalgesia. In the complete Freund's adjuvant (CFA) model of chronic inflammatory pain, this compound also demonstrated significant analgesic effects.[3] Repeated dosing of this compound for 5-12 days was found to enhance its analgesic activity in models of post-operative and osteoarthritic pain without accumulation in plasma or brain.[3]
Efficacy in Neuropathic and Cancer Pain Models
This compound has shown efficacy in preclinical models of neuropathic pain.[4] Furthermore, in a model of bone cancer pain , this compound decreased both spontaneous pain behaviors and those evoked by thermal and mechanical stimuli.[3]
| Model | Species | Pain Type | Efficacy Endpoint | Key Finding | Reference |
| Carrageenan | Rat | Inflammatory | Thermal Hyperalgesia | Dose-dependent reversal | [3] |
| Complete Freund's Adjuvant (CFA) | Rat | Inflammatory | Thermal & Mechanical Allodynia | Significant analgesia | [3] |
| Post-operative Pain | Rat | Nociceptive | Spontaneous & Evoked Pain | Enhanced efficacy with repeated dosing | [3] |
| Osteoarthritic Pain | Rat | Chronic | Spontaneous & Evoked Pain | Enhanced efficacy with repeated dosing | [3] |
| Bone Cancer Pain | Rodent | Cancer | Spontaneous & Evoked Pain | Reduction in pain behaviors | [3][4] |
Table 2: Preclinical Efficacy of this compound in Various Pain Models.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs demonstrated that this compound has good oral bioavailability and drug-like properties.
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Rat | Oral | 10 mg/kg | ~300 | ~2 | ~1500 | ~30 |
| Dog | Oral | 1 mg/kg | ~100 | ~1 | ~500 | ~50 |
Table 3: Representative Preclinical Pharmacokinetic Parameters of this compound (Data are approximate values compiled from publicly available information and may not represent specific study results).
Clinical Development
This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers.
Phase 1 Clinical Trials
Three Phase 1, double-blind, randomized, placebo-controlled studies were conducted with both single and multiple ascending doses of this compound using both a solution and a solid-dispersion formulation.
Pharmacokinetics in Humans: this compound exhibited dose- and time-linear pharmacokinetics. The half-life ranged from 7 to 11 hours, with steady state being achieved by day 5 of twice-daily dosing. A one-compartment model with a transit compartment for absorption and first-order elimination best described the pharmacokinetic data.
| Formulation | Dose | Cmax (ng/mL) | AUC∞ (ng·h/mL) | T1/2 (h) |
| Solution | 2 mg (single) | 4.9 ± 1.7 | 40.5 ± 12.1 | 7-11 |
| Solution | 40 mg (single) | 73 ± 24 | 743 ± 187 | 7-11 |
| Solid-Dispersion (Melt-extrusion) | 2 mg (single, non-fasting) | 7.5 ± 2.3 | 116 ± 35 | 7-11 |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers.[5][6]
Thermosensory Effects: In a multiple-dose study, this compound produced significant, dose-dependent increases in heat pain thresholds and reduced the painfulness of suprathreshold heat stimuli on both oral and cutaneous surfaces.[7] For the 4 mg twice-daily dose, the mean increase in oral heat pain threshold was 4.4°C by day 5.[7] These effects were reversible, with thermosensation returning to baseline by day 10.[7]
Effect on Body Temperature: A known on-target effect of TRPV1 antagonists is a transient increase in core body temperature. This compound produced a modest, dose-dependent increase in body temperature. The effect was estimated to be between 0.6 to 0.8°C at exposures predicted to be analgesic.[8] Importantly, this hyperthermic effect attenuated within 2 to 3 days of continuous dosing.[8]
Experimental Protocols
In Vitro Calcium Influx Assay (FLIPR)
This protocol describes a typical high-throughput screening assay to measure the antagonist activity of compounds at the TRPV1 receptor.
Objective: To determine the IC50 of a test compound (e.g., this compound) against capsaicin-induced calcium influx in a cell line stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1)
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compound (this compound)
-
TRPV1 agonist (Capsaicin)
-
Positive control antagonist (e.g., Capsazepine)
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed HEK-hTRPV1 cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and agonist in assay buffer at a concentration that is 5-10x the final desired concentration.
-
Assay Measurement:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the test compound or control antagonist to the wells. Incubate for a predetermined time (e.g., 10-20 minutes).
-
The instrument then adds the capsaicin solution to all wells to stimulate the TRPV1 channels.
-
Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium influx.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage inhibition of the capsaicin response at each concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on TRPV1 currents in isolated dorsal root ganglion (DRG) neurons.
Objective: To measure the inhibition of capsaicin-evoked currents by this compound in primary sensory neurons.
Materials:
-
Isolated DRG neurons from rats.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Micromanipulator.
-
Perfusion system.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2).
-
Capsaicin and this compound solutions in external solution.
Procedure:
-
Neuron Preparation: Isolate DRG neurons from rats using established enzymatic and mechanical dissociation protocols. Plate the neurons on coated coverslips and allow them to adhere.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with neurons to the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a voltage ramp or step protocol to establish a baseline current.
-
Perfuse the cell with a known concentration of capsaicin to activate TRPV1 and record the inward current.
-
Wash out the capsaicin to allow the current to return to baseline.
-
Pre-incubate the neuron with this compound for 1-2 minutes.
-
Co-apply capsaicin and this compound and record the resulting current.
-
-
Data Analysis: Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of this compound. Calculate the percentage inhibition to determine the effect of this compound.
Conclusion
This compound is a potent and selective TRPV1 antagonist that has demonstrated a promising preclinical profile as a novel analgesic. Its discovery was guided by a well-executed lead optimization strategy. In early clinical trials, this compound showed evidence of target engagement with predictable and manageable on-target effects, such as a transient increase in body temperature. The comprehensive data gathered on this compound, from its in vitro pharmacology to its effects in humans, provides a valuable case study for the development of TRPV1-targeted therapeutics. This technical guide serves as a detailed resource for understanding the discovery and development of this important research compound.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the process of lead optimization? [synapse.patsnap.com]
- 8. drugtargetreview.com [drugtargetreview.com]
ABT-102: A Technical Guide to its Selectivity for the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli. This document provides an in-depth technical overview of the selectivity profile of this compound for the human TRPV1 receptor. It includes a comprehensive summary of its activity against other TRP channels and a broad panel of off-target receptors and ion channels. Detailed methodologies for the key experimental assays used to determine this selectivity are provided, along with visual representations of the experimental workflow and the relevant signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesics and therapies targeting the TRPV1 receptor.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions. Its role as a crucial molecular integrator of pain and inflammation has made it a prime target for the development of novel analgesic drugs.
This compound, (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, emerged from a dedicated drug discovery program as a potent and selective TRPV1 antagonist.[1] Preclinical studies have demonstrated its efficacy in various models of inflammatory, neuropathic, and osteoarthritic pain.[2][3] A critical aspect of the drug development process for any targeted therapeutic is the comprehensive characterization of its selectivity. This ensures that the desired therapeutic effect is achieved with minimal off-target interactions, thereby reducing the potential for adverse effects. This technical guide focuses specifically on the selectivity profile of this compound for the TRPV1 receptor.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed against a panel of other TRP channels and a wide array of other molecular targets, including receptors, ion channels, and transporters. The following tables summarize the quantitative data from these screening assays.
Potency at Human TRPV1 Receptor
This compound demonstrates high potency in inhibiting the activation of the human TRPV1 receptor by various agonists.
| Assay Type | Agonist | IC50 (nM) | Reference |
| Ca2+ influx in HEK293 cells | Capsaicin | 5 - 7 | [1] |
| Ca2+ influx in HEK293 cells | N-arachidonyl dopamine | 5 - 7 | [1] |
| Ca2+ influx in HEK293 cells | Anandamide | 5 - 7 | [1] |
| Ca2+ influx in HEK293 cells | Protons (pH 5) | 5 - 7 | [1] |
| Electrophysiology (whole-cell patch clamp) in rat DRG neurons | Capsaicin | 1 - 16 | [1] |
Table 1: Potency of this compound at the human and rat TRPV1 receptor.
Selectivity against other TRP Channels
This compound exhibits high selectivity for TRPV1 over other members of the TRP channel family.
| TRP Channel | Assay Type | This compound Concentration Tested (µM) | % Inhibition | Reference |
| TRPA1 | Ca2+ influx | 10 | < 20 | [1] |
| TRPM8 | Ca2+ influx | 10 | < 20 | [1] |
| TRPV2 | Not specified | 10 | < 20 | [1] |
| TRPV3 | Not specified | 10 | < 20 | [1] |
| TRPV4 | Not specified | 10 | < 20 | [1] |
Table 2: Selectivity of this compound against other TRP channels.
Off-Target Selectivity Panel (CEREP)
A comprehensive screen of this compound against a broad panel of receptors, ion channels, and transporters revealed a high degree of selectivity. The compound was tested at a concentration of 10 µM.
| Target Class | Number of Targets Tested | Targets with >50% Inhibition at 10 µM |
| Receptors | > 70 | 0 |
| Ion Channels | > 20 | 0 |
| Transporters | > 10 | 0 |
Table 3: Summary of this compound off-target screening results. For a complete list of targets, refer to the primary literature.
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative selectivity data for this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for the heterologous expression of the human TRPV1 channel.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression, cells were transfected with a plasmid containing the full-length human TRPV1 cDNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Assays were typically performed 24-48 hours post-transfection. For stable cell lines, cells were selected and maintained under appropriate antibiotic pressure.
Intracellular Calcium Influx Assay (FLIPR)
This high-throughput assay was used to determine the potency of this compound in blocking agonist-induced TRPV1 activation.
-
Cell Plating: HEK293 cells stably expressing human TRPV1 were plated into 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The plate was then transferred to a Fluorometric Imaging Plate Reader (FLIPR). This compound, at various concentrations, was added to the wells and pre-incubated for a specified period.
-
Agonist Stimulation and Data Acquisition: An agonist solution (e.g., capsaicin) was then added to the wells, and the resulting change in fluorescence intensity, corresponding to the influx of intracellular calcium, was measured kinetically.
-
Data Analysis: The concentration-response curves for this compound inhibition were generated, and IC50 values were calculated using a four-parameter logistic equation.
Whole-Cell Patch Clamp Electrophysiology
This technique was employed to provide a more direct measure of the inhibitory effect of this compound on TRPV1 ion channel currents.
-
Cell Preparation: Dorsal Root Ganglion (DRG) neurons were acutely dissociated from rats, or HEK293 cells expressing recombinant TRPV1 were used.
-
Recording Configuration: The whole-cell patch-clamp configuration was established using glass micropipettes with a resistance of 3-5 MΩ.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
-
Data Acquisition: Cells were voltage-clamped at a holding potential of -60 mV. TRPV1 currents were evoked by the application of an agonist (e.g., capsaicin) or a physical stimulus (e.g., heat ramp). This compound was perfused into the bath at various concentrations to determine its inhibitory effect on the evoked currents.
-
Data Analysis: The amplitude of the evoked currents in the presence and absence of this compound was measured, and concentration-inhibition curves were constructed to determine the IC50 value.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for determining the selectivity of this compound.
TRPV1 Signaling Pathway and Antagonism by this compound
Caption: Simplified signaling pathway of TRPV1 activation and its antagonism by this compound.
Conclusion
The comprehensive selectivity profiling of this compound demonstrates its high potency and selectivity for the TRPV1 receptor. The compound exhibits minimal activity against other TRP channels and a broad panel of off-target receptors and ion channels at concentrations significantly higher than its IC50 for TRPV1. This high degree of selectivity is a critical attribute for a therapeutic candidate, suggesting a lower likelihood of off-target mediated side effects. The data presented in this technical guide, along with the detailed experimental protocols, provide a robust foundation for researchers and drug development professionals working on the advancement of TRPV1-targeted therapies.
References
The Clinical Odyssey of ABT-102: A TRPV1 Antagonist's Journey
An In-depth Technical Guide on the Clinical Trial History of ABT-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, emerged from the laboratories of Abbott (now AbbVie) as a promising non-opioid analgesic candidate. The TRPV1 receptor, a key player in pain and temperature sensation, presented a compelling target for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the clinical trial history of this compound, detailing its journey from preclinical promise to its eventual, though unconfirmed, discontinuation. We will delve into the experimental protocols of its key clinical trials, present available quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Heat and Pain Receptor
This compound exerts its pharmacological effects by competitively binding to and inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel predominantly expressed on sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a pain signal that is transmitted to the central nervous system. By blocking this receptor, this compound was designed to prevent the initiation of these pain signals, thereby offering an analgesic effect.
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 receptor by various stimuli and its subsequent downstream signaling, which is inhibited by this compound.
Caption: TRPV1 receptor activation by various stimuli and its inhibition by this compound.
Preclinical Development
Preclinical studies in various animal models of pain demonstrated the analgesic potential of this compound. It showed efficacy in models of inflammatory, neuropathic, and osteoarthritic pain. A notable finding from these studies was that repeated administration of this compound led to an enhanced analgesic effect. Furthermore, a dose-dependent, transient increase in core body temperature (hyperthermia) was observed, a known on-target effect of TRPV1 antagonists. Encouragingly, this hyperthermic effect was shown to attenuate with repeated dosing.[1]
Clinical Development: Phase 1 Trials
The clinical development of this compound progressed to Phase 1 trials in healthy human volunteers to evaluate its safety, tolerability, and pharmacokinetics. At least three Phase 1 studies have been reported in the literature. These studies were crucial in understanding the compound's behavior in humans and the translation of preclinical findings.
Summary of Phase 1 Clinical Trials
The following table summarizes the key aspects of the known Phase 1 clinical trials of this compound.
| Trial Identifier | Study Design | Population | Dosage Forms & Regimens | Key Objectives | Status |
| NCT00854659 and others | Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Healthy Volunteers | Oral solution and solid dispersion formulations. Single doses from 2 mg to 40 mg. Multiple doses from 1 mg to 8 mg twice daily for 7 days. | To assess the safety, tolerability, and pharmacokinetics of this compound. To evaluate the effect of this compound on thermosensory function. | Completed |
Experimental Protocol: Representative Phase 1 Multiple Ascending Dose Study (based on NCT00854659)
The following provides a detailed methodology for a representative Phase 1 multiple ascending dose trial of this compound.[2]
1. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group design.
-
Multiple ascending dose cohorts.
2. Participant Population:
-
Healthy adult male and female volunteers.
-
Inclusion criteria: Good general health as determined by medical history, physical examination, and laboratory tests.
-
Exclusion criteria: Significant medical conditions, use of concomitant medications, history of drug or alcohol abuse.
3. Investigational Product and Placebo Administration:
-
This compound administered as an oral solution or solid dispersion formulation.
-
Placebo matched in appearance and taste to the active drug.
-
Doses administered twice daily for a period of 7 days.
4. Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). Core body temperature was continuously monitored.
-
Pharmacokinetics: Serial blood samples were collected at predefined time points after single and multiple doses to determine plasma concentrations of this compound and its metabolites. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.
-
Pharmacodynamics (Thermosensory Testing):
-
Quantitative Sensory Testing (QST): To assess warm detection thresholds (WDT) and heat pain thresholds (HPT) on the skin.
-
Contact Heat Evoked Potentials (CHEPs): To objectively measure the central processing of painful heat stimuli.
-
Oral Heat Sensitivity: Assessed using a warm liquid challenge.
-
Experimental Workflow: Phase 1 Clinical Trial of this compound
The diagram below outlines the typical workflow for a participant in a Phase 1 clinical trial of this compound.
Caption: Workflow of a typical Phase 1 clinical trial for this compound.
Quantitative Data from Phase 1 Trials
The Phase 1 trials of this compound generated crucial quantitative data regarding its pharmacokinetics and pharmacodynamics.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Notes |
| Oral Bioavailability | Low to moderate | Formulation dependent. |
| Tmax (Time to Peak Concentration) | ~2-4 hours | |
| Half-life (t1/2) | ~7-11 hours | |
| Clearance (CL/F) | ~16 L/h | For the solid dispersion formulation. |
| Volume of Distribution (Vd/F) | ~215 L | For the solid dispersion formulation. |
| Dose Proportionality | Linear pharmacokinetics observed over the dose ranges studied. |
Data compiled from published pharmacokinetic analyses.
Table 2: Pharmacodynamic Effects of this compound on Thermosensory Function
| Parameter | Effect | Magnitude (at 4mg BID) |
| Heat Pain Threshold (HPT) | Increased | Significant increase, indicating reduced sensitivity to heat pain. |
| Warm Detection Threshold (WDT) | Increased | Significant increase, indicating reduced ability to detect warmth. |
| Suprathreshold Heat Pain | Decreased | Reduced pain ratings to noxious heat stimuli. |
| Core Body Temperature | Increased | Mean increase of approximately 0.5-1.0°C. The effect was transient and attenuated with repeated dosing.[3][4] |
Data from a multiple-dose study in healthy volunteers.[2]
Discontinuation of Clinical Development
While there has been no official press release from Abbott or AbbVie detailing the discontinuation of the this compound clinical development program, the absence of any published data on Phase 2 or Phase 3 trials strongly suggests that its development was halted after the initial Phase 1 studies. The last significant publications on this compound's clinical progress appeared around 2011-2012.
The likely reason for the discontinuation of this compound's development is the challenging side-effect profile common to the TRPV1 antagonist class, primarily the on-target effect of hyperthermia. While the temperature elevation observed with this compound was modest and attenuated with repeated dosing, the risk of more severe hyperthermia, especially in patient populations, may have been deemed too high. Additionally, the impairment of heat sensation, while an indicator of target engagement, raises safety concerns regarding the potential for burns. These challenges have been a significant hurdle for the entire field of TRPV1 antagonist development.
Conclusion
This compound represented a scientifically sound approach to developing a novel, non-opioid analgesic by targeting the TRPV1 receptor. Preclinical studies provided a strong rationale for its clinical investigation. The Phase 1 clinical trials in healthy volunteers were well-conducted and provided valuable insights into the pharmacokinetics and pharmacodynamics of this compound in humans. These studies confirmed its mechanism of action but also highlighted the inherent challenges of TRPV1 antagonism, particularly the on-target side effect of hyperthermia.
Although the clinical journey of this compound appears to have concluded at an early stage, the data generated from its development have contributed significantly to the understanding of TRPV1 pharmacology in humans. The lessons learned from the this compound program, and others like it, continue to inform the ongoing efforts to develop safer and more effective pain therapies targeting this complex and important receptor. The history of this compound serves as a salient case study in the complexities of drug development, where promising preclinical findings do not always translate into a viable therapeutic, often due to unforeseen challenges in human trials.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/ pharmacodynamic analysis of three phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ABT-102 in Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of pain. As a non-selective cation channel, TRPV1 is activated by a variety of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. Its role as an integrator of pain signals has made it a prime target for the development of novel analgesics. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy in various pain models, and pharmacokinetic profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound in the management of pain.
Core Mechanism of Action: TRPV1 Antagonism
This compound exerts its effects by competitively blocking the TRPV1 receptor.[1] This prevents the influx of cations, primarily Ca2+ and Na+, that normally occurs upon receptor activation by endogenous and exogenous ligands. The resulting inhibition of neuronal depolarization blocks the transmission of pain signals from the periphery to the central nervous system.
In Vitro Pharmacology
This compound has demonstrated potent and selective antagonist activity at the human TRPV1 receptor in various in vitro assays. It effectively inhibits receptor activation induced by a range of agonists, including capsaicin, N-arachidonyl dopamine, anandamide, and protons (low pH).[1]
Table 1: In Vitro Potency of this compound at the Human TRPV1 Receptor
| Assay Type | Agonist | Potency (IC50) | Reference |
| Ca2+ Influx | Capsaicin | 5-7 nM | [1] |
| Ca2+ Influx | N-Arachidonyl Dopamine | 5-7 nM | [1] |
| Ca2+ Influx | Anandamide | 5-7 nM | [1] |
| Ca2+ Influx | Protons (pH 5.0) | 5-7 nM | [1] |
| Electrophysiology (Currents) | Capsaicin | 1-16 nM | [1] |
| Electrophysiology (Currents) | Protons (pH 5.0) | 1-16 nM | [1] |
| Electrophysiology (Currents) | Heat (45°C) | 1-16 nM | [1] |
IC50: Half maximal inhibitory concentration.
This compound exhibits high selectivity for the TRPV1 receptor over other TRP channels and a broad panel of other receptors, ion channels, and transporters.[1] Furthermore, it acts as a competitive antagonist, as evidenced by a pA2 value of 8.344 in a functional assay measuring capsaicin-evoked increases in intracellular Ca2+.[1]
Preclinical Efficacy in Nociceptive Models
This compound has demonstrated robust analgesic efficacy in a variety of preclinical models of pain, including inflammatory, postoperative, osteoarthritic, and bone cancer pain.[2] A notable finding is that repeated administration of this compound can enhance its analgesic activity without a corresponding increase in plasma or brain concentrations.[2]
Inflammatory Pain
In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), intraplantar administration of this compound was shown to block the heat-evoked firing of wide dynamic range and nociceptive-specific neurons in the spinal cord dorsal horn of rats.[1] This effect was enhanced in the inflamed state compared to non-inflamed tissue.[1]
Postoperative Pain
The efficacy of this compound in a model of postoperative pain was also demonstrated. Repeated oral administration of this compound for 5-12 days led to an increased analgesic effect in this model.[2]
Osteoarthritic Pain
In a rat model of osteoarthritis induced by monosodium iodoacetate (MIA), repeated oral dosing of this compound for 12 days showed a significant improvement in hind limb grip strength. A low dose that was initially ineffective (5% improvement) produced a 62% improvement after repeated dosing, while a higher, partially effective dose (47% improvement) resulted in a 98% improvement.[2]
Bone Cancer Pain
This compound has also shown efficacy in a model of bone cancer pain. A single dose produced an 18-19% reversal of ongoing pain-related behaviors, and this effect increased to approximately 43-45% reversal after 12 days of daily administration.[2]
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Dosing Regimen | Primary Outcome | Result | Reference |
| Inflammatory Pain (CFA) | Rat | Intraplantar | Inhibition of heat-evoked neuronal firing | Significant blockade, enhanced in inflamed state | [1] |
| Postoperative Pain | Rodent | Repeated oral (5-12 days) | Analgesia | Increased analgesic effect with repeated dosing | [2] |
| Osteoarthritis (MIA) | Rat | Repeated oral (12 days) | Improved hind limb grip strength | 62-98% improvement with repeated dosing | [2] |
| Bone Cancer Pain | Rodent | Repeated oral (12 days) | Reversal of pain behaviors | 18-19% (single dose) to 43-45% (repeated dose) reversal | [2] |
CFA: Complete Freund's Adjuvant; MIA: Monosodium Iodoacetate.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been characterized in preclinical species and humans.
Preclinical Pharmacokinetics
In preclinical species, this compound has been shown to have good oral bioavailability.[3] Studies in rodents demonstrated that repeated dosing did not lead to an accumulation of this compound in the plasma or brain, suggesting that the observed enhancement of analgesic efficacy is not due to increased drug exposure.[2]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Formulation | Bioavailability (%) | Reference |
| Rat | Not Specified | Good | [3] |
| Dog | Not Specified | Good | [4] |
Human Pharmacokinetics
In healthy human volunteers, this compound exhibited dose- and time-linear pharmacokinetics.[5] The half-life ranged from 7 to 11 hours, and steady-state was achieved by day 5 of twice-daily dosing.[5] A population pharmacokinetic analysis of data from three Phase 1 studies provided the following parameter estimates:[5]
Table 4: Population Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (95% CI) |
| Oral Clearance | 16 (14-18) L/h |
| Oral Volume of Distribution | 215 (192-237) L |
| Transit Rate Constant | 1.4 (1.3-1.6) h⁻¹ |
| Half-life | 7-11 hours |
CI: Confidence Interval.
Different oral formulations have been evaluated, with a melt-extrusion solid-dispersion formulation selected for further clinical development due to its favorable bioavailability and lack of a significant food effect.[6]
Experimental Protocols
In Vitro Assays
-
Calcium Influx Assays: Recombinant human TRPV1 receptors expressed in host cells were used. Intracellular calcium levels were measured using fluorescent indicators (e.g., Fluo-4). The ability of this compound to inhibit the increase in intracellular calcium induced by various agonists (capsaicin, protons, etc.) was quantified to determine its IC50 value.[1]
-
Electrophysiology: Whole-cell patch-clamp recordings were performed on cells expressing recombinant human or rat TRPV1, or on primary cultures of rat dorsal root ganglion (DRG) neurons. Currents were evoked by agonists or heat, and the inhibitory effect of this compound was measured to determine its IC50.[1]
In Vivo Pain Models
-
Inflammatory Pain (Complete Freund's Adjuvant Model): CFA was injected into the plantar surface of the rat hind paw to induce inflammation and thermal hyperalgesia. The effect of intraplantarly administered this compound on the firing rate of spinal dorsal horn neurons in response to thermal stimulation of the paw was recorded.[1]
-
Osteoarthritis Pain (Monosodium Iodoacetate Model): Osteoarthritis was induced by a single intra-articular injection of MIA into the knee joint of rats. Pain was assessed by measuring hind limb grip strength. This compound was administered orally, and its effect on improving grip strength was evaluated after single and repeated dosing.[2]
-
Bone Cancer Pain Model: Cancer cells were implanted into the intramedullary space of the femur in rodents to induce bone cancer pain. Pain-related behaviors (e.g., flinching, guarding) were quantified. The effect of orally administered this compound on these behaviors was assessed after single and repeated dosing.[2]
Visualizations
Caption: TRPV1 Signaling Pathway and Inhibition by this compound.
References
- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (this compound) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study to Evaluate the Bioavailability and Food Effect of 2 Solid-Dispersion Formulations of the TRPV1 Antagonist this compound, Relative to the Oral Solution Formulation, in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of ABT-102 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli, including heat, acid, and capsaicin. As a non-opioid analgesic candidate, this compound has demonstrated significant efficacy in various preclinical rodent models of pain, including inflammatory, postoperative, osteoarthritic, and bone cancer pain.[1][2] A noteworthy characteristic of this compound is that repeated administration enhances its analgesic activity while attenuating an initial, self-limiting hyperthermic effect.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models based on available preclinical data.
Mechanism of Action: TRPV1 Antagonism
The sensation of pain is initiated by the activation of nociceptors, specialized sensory neurons that detect potentially damaging stimuli. The TRPV1 receptor, a ligand-gated ion channel, is a crucial component of this process. When activated by stimuli such as heat, protons (low pH), or endogenous lipids, the TRPV1 channel opens, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx depolarizes the neuron, triggering the generation and propagation of an action potential to the central nervous system, where it is perceived as pain.
In inflammatory conditions, various mediators such as bradykinin (B550075) and prostaglandins (B1171923) are released, leading to the activation of intracellular signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the TRPV1 receptor, increasing its sensitivity to stimuli and contributing to hyperalgesia (an increased sensitivity to pain).
This compound exerts its analgesic effect by selectively binding to and blocking the TRPV1 receptor. This antagonism prevents channel opening in response to noxious stimuli, thereby inhibiting the initial depolarization of nociceptive neurons and blocking the transmission of pain signals.
Figure 1: Simplified signaling pathway of TRPV1 receptor activation and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodent models. It is important to note that specific oral dosage in mg/kg and detailed pharmacokinetic parameters in rodents are not extensively reported in publicly available literature; the data below is compiled from various preclinical studies.
Table 1: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | Dosing Regimen | Observed Effect | Reference |
| Inflammatory Pain (CFA) | Rat | Oral | Repeated dosing for 5-12 days, twice daily | Decreased spontaneous and evoked pain behaviors | [1][2] |
| Postoperative Pain (Brennan Model) | Rat | Oral | Repeated dosing for 5-12 days, twice daily | Enhanced analgesic activity with repeated administration | [1][2] |
| Osteoarthritic Pain | Rodent | Oral | Repeated dosing for 5-12 days | Increased analgesic activity | [1][2] |
| Bone Cancer Pain | Rodent | Oral | Repeated dosing for 5-12 days | Increased analgesic activity | [1][2] |
Table 2: Pharmacodynamic Effects of this compound in Rodents
| Effect | Species | Route of Administration | Dosing Regimen | Observation | Reference |
| Hyperthermia | Rat | Oral | Single dose | Self-limiting increase in core body temperature | [1][2] |
| Attenuation of Hyperthermia | Rat | Oral | Twice-daily dosing for 2 days | Hyperthermic effect is tolerated | [1][2] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Rodent Data Not Available - Human Data for Reference)
| Parameter | Formulation | Dose | Value | Species | Reference |
| T½ (half-life) | Solution & Solid-dispersion | 1-40 mg | 7-11 hours | Human | [3] |
| Oral Clearance | Solution & Solid-dispersion | 1-40 mg | 16 L/h | Human | [3] |
| Oral Volume of Distribution | Solution & Solid-dispersion | 1-40 mg | 215 L | Human | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established models used in the preclinical evaluation of analgesics.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (18-20 gauge)
-
Calibrated von Frey filaments for assessing mechanical allodynia
-
Radiant heat source for assessing thermal hyperalgesia
Procedure:
-
Baseline Measurements: Acclimatize rats to the testing environment for at least 3 days. Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using a radiant heat source on the plantar surface of the right hind paw.
-
Induction of Inflammation: Under brief isoflurane (B1672236) anesthesia, inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Post-Induction Period: Allow 24-48 hours for the development of inflammation and pain-related behaviors.
-
Drug Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound or vehicle via oral gavage. A typical dosing schedule is twice daily for a period of 5 to 12 days.
-
Behavioral Testing: At predetermined time points after drug administration (e.g., 1, 2, 4, and 6 hours post-dose on selected days), re-assess mechanical withdrawal thresholds and thermal withdrawal latencies.
-
Data Analysis: Compare the withdrawal thresholds and latencies between the this compound treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.
Protocol 2: Brennan Model of Postoperative Pain in Rats
This model is designed to mimic the pain experienced after surgical incision.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia
-
Surgical instruments (scalpel, forceps)
-
Suture material
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
-
Calibrated von Frey filaments
Procedure:
-
Baseline Measurements: As described in Protocol 1, establish baseline mechanical withdrawal thresholds.
-
Surgical Incision: Anesthetize the rat with isoflurane. Place the rat in a supine position. Make a 1 cm longitudinal incision through the skin, fascia, and plantaris muscle of the right hind paw.
-
Wound Closure: Close the incision with two sutures.
-
Post-Surgical Recovery: Allow the rat to recover from anesthesia. Postoperative pain behaviors typically develop within a few hours.
-
Drug Administration: Begin oral administration of this compound or vehicle, typically twice daily, starting on the day of surgery or the following day, and continuing for 5 to 12 days.
-
Behavioral Testing: Assess mechanical withdrawal thresholds at various time points post-surgery and post-drug administration.
-
Data Analysis: Analyze the data to determine the effect of this compound on postoperative mechanical allodynia compared to the vehicle control.
Figure 3: Experimental workflow for the Brennan model of postoperative pain.
Formulation and Administration
Vehicle Selection: For oral administration in preclinical studies, this compound, which has low aqueous solubility, is typically formulated as a suspension. A common vehicle for such compounds is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose, sometimes with a small amount of a surfactant like Tween 80 (0.1-0.2%) to improve wettability and prevent aggregation of the drug particles. It is crucial to ensure the suspension is homogenous before each administration.
Oral Gavage Technique:
-
Animal Restraint: Properly restrain the rodent to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal will often swallow as the needle is passed.
-
Confirmation of Placement: Ensure the needle has not entered the trachea. If resistance is met, or the animal shows signs of distress, withdraw the needle and re-attempt.
-
Substance Administration: Once the needle is correctly placed, slowly administer the prepared suspension.
-
Post-Administration Monitoring: Observe the animal for a few minutes after the procedure to ensure there are no signs of respiratory distress.
Conclusion
This compound is a promising TRPV1 antagonist with demonstrated analgesic efficacy in a range of rodent pain models. The provided application notes and protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. The key to successful studies with this compound lies in the implementation of a repeated dosing regimen to maximize its analgesic effects while minimizing its transient hyperthermic side effect. Further research is warranted to establish a more detailed pharmacokinetic and pharmacodynamic profile of this compound in rodent species to refine dosing strategies and enhance the translation of preclinical findings to clinical applications.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-102 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous inflammatory mediators.[1][2] Its activation on sensory neurons is a critical step in the signaling of inflammatory pain. Consequently, antagonism of TRPV1 by agents such as this compound presents a promising therapeutic strategy for the management of various pain states.[1][2] Preclinical studies have demonstrated the efficacy of this compound in rodent models of inflammatory, post-operative, osteoarthritic, and bone cancer pain, where it has been shown to reduce both spontaneous and evoked pain behaviors.[1][2][3] A notable characteristic of this compound is that repeated administration enhances its analgesic effects while mitigating the hyperthermic side effects commonly associated with TRPV1 antagonists.[1][3]
These application notes provide detailed protocols for the use of this compound in common preclinical models of inflammatory pain, guidance on data presentation, and a visualization of the underlying signaling pathways.
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects by competitively blocking the TRPV1 receptor.[4] In the context of inflammation, tissue injury leads to the release of a variety of pro-inflammatory mediators, such as prostaglandins, bradykinin, and nerve growth factor (NGF).[5][6][7] These mediators bind to their respective receptors on nociceptive sensory neurons, activating intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[5][6][7] These kinases then phosphorylate the TRPV1 receptor, leading to its sensitization and a reduction in its activation threshold.[5][6][7] This sensitization means that the channel can be activated by lower temperatures or smaller amounts of stimuli, contributing to thermal hyperalgesia and mechanical allodynia. This compound, by binding to the TRPV1 receptor, prevents its activation by endogenous ligands and reduces the likelihood of channel opening in response to sensitizing stimuli, thereby blocking the downstream pain signaling cascade.[4]
Signaling Pathway of TRPV1 in Inflammatory Pain
TRPV1 Signaling Pathway in Inflammation.
Experimental Protocols
The following are detailed protocols for two standard preclinical models of inflammatory pain where this compound has been shown to be effective.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a robust and persistent inflammatory response, characterized by thermal hyperalgesia, mechanical allodynia, and paw edema.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% saline)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)
-
27-30 gauge needles and syringes
-
Behavioral testing equipment:
-
Plantar test apparatus (Hargreaves' test) for thermal hyperalgesia
-
Electronic von Frey apparatus or calibrated von Frey filaments for mechanical allodynia
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the behavioral testing apparatus for 2-3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, record baseline measurements for thermal withdrawal latency, mechanical withdrawal threshold, and paw volume for both hind paws.
-
Induction of Inflammation:
-
Lightly restrain the animal.
-
Inject 100-150 µL (rats) or 20-30 µL (mice) of CFA into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
This compound can be administered via various routes, including oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Prepare a stock solution of this compound in a suitable vehicle. Doses are typically in the range of 1-30 mg/kg.
-
Administer this compound or vehicle at a predetermined time point post-CFA injection (e.g., 24 hours) or as a pre-treatment. For chronic studies, repeated dosing (e.g., once or twice daily) may be employed.
-
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves' Test): At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), place the animal in the testing chamber and allow it to acclimate. Apply a radiant heat source to the plantar surface of the inflamed paw and record the latency to paw withdrawal. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
-
Mechanical Allodynia (von Frey Test): Place the animal on a raised mesh platform and allow it to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw. The 50% withdrawal threshold can be determined using the up-down method.
-
Paw Edema: Measure the volume or thickness of the inflamed paw at the same time points as the behavioral tests.
-
-
Data Analysis: Compare the paw withdrawal latencies, withdrawal thresholds, and paw volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and is characterized by a rapid onset of edema, hyperalgesia, and allodynia.
Materials:
-
This compound
-
Vehicle
-
Lambda (λ)-Carrageenan (1-2% w/v in sterile saline)
-
Animals, needles, syringes, and behavioral testing equipment as described for the CFA model.
Procedure:
-
Animal Acclimation and Baseline Measurements: As described in the CFA protocol.
-
Induction of Inflammation:
-
Inject 100 µL (rats) or 50 µL (mice) of carrageenan solution into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle, typically 30-60 minutes prior to or immediately after carrageenan injection.
-
-
Behavioral Testing:
-
Conduct behavioral and edema measurements at earlier time points compared to the CFA model, typically at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: As described in the CFA protocol.
Experimental Workflow Diagram
Experimental Workflow for Inflammatory Pain Models.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups. While specific data from this compound preclinical studies are not publicly available in tabular format, the following tables illustrate how such data would be presented. The values are hypothetical but reflect the expected outcomes based on published descriptions of this compound's efficacy.
Table 1: Effect of this compound on Thermal Hyperalgesia in the CFA-Induced Inflammatory Pain Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (seconds) at 2 hours post-dose |
| Vehicle | - | 4.5 ± 0.5 |
| This compound | 3 | 7.8 ± 0.6 |
| This compound | 10 | 12.3 ± 0.8 |
| This compound | 30 | 15.1 ± 1.0 |
| Naive (No CFA) | - | 18.0 ± 1.2 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. |
Table 2: Effect of this compound on Mechanical Allodynia in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (grams) at 3 hours post-carrageenan |
| Vehicle | - | 2.1 ± 0.3 |
| This compound | 1 | 4.5 ± 0.4 |
| This compound | 3 | 7.9 ± 0.6 |
| This compound | 10 | 11.2 ± 0.8 |
| Naive (No Carrageenan) | - | 15.5 ± 1.1 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPV1 in inflammatory pain. The protocols outlined above provide a framework for assessing the efficacy of this compound and other TRPV1 antagonists in preclinical models. The provided diagrams offer a visual representation of the underlying mechanism of action and the experimental workflow. While specific quantitative data for this compound is limited in the public domain, the expected outcomes are a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia in models of inflammatory pain. These application notes should serve as a comprehensive guide for researchers in the field of pain and inflammation.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-102 in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document provides detailed application notes and experimental protocols for the investigation of this compound in preclinical models of neuropathic pain. Neuropathic pain is a chronic condition arising from damage to the somatosensory nervous system and represents a significant unmet medical need. TRPV1 is implicated in the sensitization of nociceptive pathways and is a promising therapeutic target for the management of chronic pain states.
This compound has demonstrated efficacy in various preclinical pain models, including inflammatory, osteoarthritic, post-operative, and bone cancer pain. Notably, it has been shown to reduce both spontaneous and evoked pain behaviors. A key characteristic of some TRPV1 antagonists is the induction of hyperthermia. However, with repeated dosing, the hyperthermic effects of this compound have been shown to attenuate while its analgesic activity is enhanced.
Data Presentation
Efficacy of this compound in Preclinical Pain Models
| Animal Model | Pain Modality | This compound Efficacy | Reference |
| Inflammatory Pain | Spontaneous and Evoked (Thermal, Mechanical) | Significant reduction in pain behaviors | |
| Post-operative Pain | Spontaneous and Evoked (Thermal, Mechanical) | Significant reduction in pain behaviors; efficacy enhanced with repeated dosing | |
| Osteoarthritic Pain | Spontaneous and Evoked (Thermal, Mechanical) | Significant reduction in pain behaviors; efficacy enhanced with repeated dosing | |
| Bone Cancer Pain | Spontaneous and Evoked (Thermal, Mechanical) | Significant reduction in pain behaviors; efficacy enhanced with repeated dosing | |
| Neuropathic Pain | Thermal Hyperalgesia, Mechanical Allodynia | Weakly attenuates tactile and mechanical hypersensitivity |
Pharmacokinetic Profile of this compound in Healthy Human Volunteers (Oral Administration)
| Parameter | Value | Formulation | Reference |
| Half-life (t½) | 7 - 11 hours | Solution and Solid-dispersion | |
| Time to Steady State | By day 5 of dosing | Solution and Solid-dispersion | |
| Pharmacokinetic Model | 1-compartment with transit absorption and first-order elimination | N/A |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway in Neuropathic Pain
Caption: TRPV1 signaling in sensory neurons and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound in a Neuropathic Pain Model
Caption: A typical experimental workflow for evaluating this compound in rodent models of neuropathic pain.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To induce a reproducible state of neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 or 5-0 chromic gut or silk sutures
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the surgical procedure.
-
Shave the lateral surface of the thigh of the chosen hind limb and sterilize the area with an antiseptic solution.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Place four loose ligatures around the sciatic nerve with a spacing of about 1 mm between each.
-
Tighten the ligatures until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines and allow the animal to recover on a heating pad.
-
Monitor the animals daily for signs of distress. Behavioral testing can typically commence 7-14 days post-surgery.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
Objective: To create a model of neuropathic pain with a well-defined and persistent area of hypersensitivity.
Materials: Same as for the CCI model.
Procedure:
-
Follow steps 1-3 of the CCI protocol to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves.
-
Ligate these two nerves tightly with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Ensure hemostasis and suture the muscle and skin.
-
Provide post-operative care as described in the CCI protocol. Behavioral testing can begin 7-14 days after surgery.
Assessment of Mechanical Allodynia: von Frey Test
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Set of von Frey filaments with calibrated bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the chambers on the mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the expected withdrawal threshold.
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, a weaker filament is used next. If no response, a stronger filament is used.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
Assessment of Thermal Hyperalgesia: Hargreaves Test
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor
-
Testing enclosures
Procedure:
-
Acclimatize the rats on the glass floor of the apparatus for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record the withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements.
-
The average of the withdrawal latencies is taken as the final value.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain through its selective antagonism of the TRPV1 receptor. The protocols and information provided herein offer a framework for the preclinical evaluation of this compound and other TRPV1 antagonists in relevant models of neuropathic pain. Careful consideration of experimental design, including appropriate control groups and blinded assessment, is crucial for obtaining robust and reproducible data. Further investigation into the long-term efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for ABT-102 in a Rat Model of Osteoarthritis Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the transient receptor potential vanilloid 1 (TRPV1) antagonist, ABT-102, in a chemically-induced rat model of osteoarthritis (OA) pain. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic efficacy of TRPV1 antagonists.
Introduction
Osteoarthritis is a degenerative joint disease characterized by chronic pain, inflammation, and joint deterioration. The TRPV1 channel, a key integrator of noxious stimuli, is upregulated in the synovium and sensory neurons innervating the joints of individuals with OA, making it a promising therapeutic target for pain management. This compound is a potent and selective TRPV1 antagonist that has demonstrated efficacy in various preclinical pain models, including those for osteoarthritis.
This document outlines the materials, methods, and expected outcomes for investigating the effects of this compound in the widely used mono-iodoacetate (MIA) induced rat model of OA pain.
Data Presentation
The following tables summarize the typical quantitative data obtained from studies using the MIA-induced OA model in rats and provide a representative example of the expected dose-dependent analgesic effects of a TRPV1 antagonist like this compound.
Table 1: Dose-Dependent Effects of Intra-Articular Mono-iodoacetate (MIA) on Pain Behaviors in Rats. This table illustrates the progressive development of mechanical allodynia and weight-bearing deficits following a single intra-articular injection of MIA. Data are presented as mean ± SEM.
| MIA Dose (mg) | Time Post-Injection | Paw Withdrawal Threshold (g) | Weight Bearing Deficit (%) |
| Saline Control | Day 14 | 14.5 ± 1.2 | 5 ± 1.5 |
| 1 mg | Day 14 | 6.2 ± 0.8 | 25 ± 3.1 |
| 2 mg | Day 14 | 4.1 ± 0.5 | 38 ± 4.2 |
| 3 mg | Day 14 | 2.5 ± 0.3 | 55 ± 5.0 |
Note: These values are representative and may vary based on specific experimental conditions, rat strain, and pain assessment methodology.
Table 2: Representative Analgesic Efficacy of this compound on Mechanical Allodynia in MIA-Induced OA Rats. This table provides a hypothetical, yet representative, dose-response relationship for orally administered this compound on the reversal of mechanical allodynia. Measurements are taken at a time of peak compound effect after drug administration on day 14 post-MIA induction. Data are presented as mean ± SEM.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle Control | - | 2.8 ± 0.4 | 0% |
| This compound | 1 | 5.5 ± 0.7 | ~25% |
| This compound | 3 | 8.9 ± 1.0 | ~55% |
| This compound | 10 | 12.5 ± 1.3 | ~88% |
Disclaimer: The data presented in Table 2 are illustrative and based on the expected efficacy of a potent TRPV1 antagonist. Specific dose-response data for this compound in this model is not publicly available in this exact format. Researchers should determine the optimal dose range through their own dose-finding studies.
Experimental Protocols
Protocol 1: Induction of Osteoarthritis using Mono-iodoacetate (MIA)
This protocol describes the induction of OA-like joint pathology and pain in rats via a single intra-articular injection of MIA.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Mono-iodoacetate (MIA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin syringes with 28-30 gauge needles
-
Clippers and disinfectant swabs
Procedure:
-
Anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the hair around the left knee joint.
-
Clean the injection site with disinfectant swabs.
-
Prepare a fresh solution of MIA in sterile saline at the desired concentration (e.g., 20 mg/mL for a 1 mg dose in 50 µL).
-
Flex the knee to a 90-degree angle to palpate the patellar ligament.
-
Carefully insert a 28-30 gauge needle through the patellar ligament into the intra-articular space.
-
Slowly inject 50 µL of the MIA solution. A successful injection is often indicated by a lack of resistance and no subcutaneous bleb formation.
-
Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
Allow the rat to recover from anesthesia on a warming pad.
-
Monitor the animal's well-being post-procedure. The development of pain behaviors typically occurs within 3-7 days and persists for several weeks.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol details the measurement of mechanical sensitivity, a key indicator of pain, using calibrated von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin with a filament in the middle of the force range (e.g., 4 g) and apply it to the plantar surface of the ipsilateral (MIA-injected) hind paw.
-
The filament should be applied with enough force to cause a slight buckling and held for approximately 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
If there is a positive response, the next filament tested should be of lower force.
-
If there is no response, the next filament tested should be of higher force.
-
-
Continue this pattern until at least four responses have been recorded after the first change in response direction.
-
Calculate the 50% PWT using the formula: 50% PWT (g) = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli in log units.
Protocol 3: Assessment of Weight-Bearing Deficit using an Incapacitance Tester
This protocol describes the evaluation of spontaneous pain by measuring the weight distribution between the hind limbs.
Materials:
-
Incapacitance tester
-
Plexiglas chamber
Procedure:
-
Acclimate the rat to the incapacitance tester by placing it in the chamber for several minutes before recording measurements.
-
Position the rat so that each hind paw is resting on a separate force plate.
-
The instrument will automatically measure the weight (in grams) placed on each hind paw over a set period (e.g., 5 seconds).
-
Record multiple readings for each animal and calculate the average.
-
The weight-bearing deficit is typically expressed as the percentage of weight borne by the ipsilateral limb relative to the total weight on both hind limbs or as the difference in weight between the contralateral and ipsilateral limbs.
Protocol 4: Administration of this compound and Efficacy Testing
This protocol outlines the procedure for administering this compound and assessing its analgesic effects.
Materials:
-
This compound
-
Appropriate vehicle for dissolution/suspension (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water for oral gavage)
-
Oral gavage needles
-
Equipment for pain assessment (von Frey filaments or incapacitance tester)
Procedure:
-
On the day of testing (e.g., day 14 post-MIA injection), perform a baseline pain assessment (mechanical allodynia or weight-bearing).
-
Prepare the dosing solution of this compound at the desired concentrations.
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage). The volume should be based on the animal's body weight (e.g., 5 mL/kg).
-
At predetermined time points after dosing (e.g., 1, 2, 4 hours, to capture peak effect), repeat the pain assessment.
-
The analgesic effect is determined by the increase in paw withdrawal threshold or the reduction in weight-bearing deficit compared to the vehicle-treated group.
Visualizations
Caption: TRPV1 Signaling Pathway in Osteoarthritis Pain.
Caption: Experimental Workflow for this compound Efficacy Testing.
Application Notes and Protocols for ABT-102 in Bone Cancer Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABT-102, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, in preclinical bone cancer pain research. Detailed protocols for a murine model of bone cancer pain and associated behavioral assays are included to facilitate the replication and further investigation of this compound's analgesic properties.
Introduction to this compound and Bone Cancer Pain
Bone cancer pain is a debilitating condition characterized by a complex mixture of nociceptive and neuropathic pain mechanisms.[1] It often arises from primary bone tumors or metastases from other cancers, such as breast, prostate, and lung cancer.[1] The growth of tumor cells within the bone leads to the release of inflammatory mediators, acidosis from osteoclast activity, and nerve compression and injury, all of which contribute to the generation and maintenance of pain.[1]
The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acid), and various endogenous inflammatory mediators. It is predominantly expressed on nociceptive sensory neurons. In the context of bone cancer, the acidic tumor microenvironment and the release of inflammatory mediators can lead to the sensitization and activation of TRPV1, contributing significantly to pain signaling.
This compound is a selective TRPV1 antagonist that has demonstrated efficacy in various preclinical pain models, including inflammatory, post-operative, osteoarthritic, and bone cancer pain.[2][3][4] Its mechanism of action involves blocking the activation of the TRPV1 receptor, thereby reducing the transmission of pain signals from the periphery to the central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy, pharmacokinetics, and safety of this compound in preclinical rodent models of bone cancer pain.
Table 1: Efficacy of this compound in a Murine Bone Cancer Pain Model
| Endpoint | Treatment Regimen | Dose | % Reversal of Pain Behavior | Reference |
| Ongoing Pain-Related Behaviors | Single Dose | - | 18-19% | [5] |
| Spontaneous Ambulation | Single Dose | - | 18-19% | [5] |
| Palpation-Evoked Pain | Single Dose | - | 18-19% | [5] |
| Ongoing Pain-Related Behaviors | Daily for 12 days | - | ~43-45% | [5] |
| Spontaneous Ambulation | Daily for 12 days | - | ~43-45% | [5] |
| Palpation-Evoked Pain | Daily for 12 days | - | ~43-45% | [5] |
| Hind Limb Grip Strength | Single Dose | Low, non-effective | 5% | [5] |
| Hind Limb Grip Strength | Single Dose | High, partially-effective | 47% | [5] |
| Hind Limb Grip Strength | Daily for 12 days | Low Dose | 62% | [5] |
| Hind Limb Grip Strength | Daily for 12 days | High Dose | 98% | [5] |
Note: Specific dosages for "low" and "high" doses were not explicitly stated in the available reference.
Table 2: Preclinical Pharmacokinetics of this compound in Rodents
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Reference |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
Note: While human pharmacokinetic data is available, specific preclinical pharmacokinetic parameters for rodents were not identified in the searched literature. This represents a critical data gap for preclinical research.
Table 3: Preclinical Safety Profile of this compound in Rodents
| Finding | Species | Dosing Regimen | Observations | Reference |
| Hyperthermia | Rat | Single Dose | A self-limiting increase in core body temperature was observed, which remained within the normal range. | [2][3] |
| Hyperthermia | Rat | Twice-daily for 2 days | The hyperthermic effects were attenuated. | [2][3] |
| General Tolerability | Rodent | Repeated Dosing | Generally well-tolerated with no accumulation of the compound in plasma or brain. | [2][3] |
Note: This table represents a summary of general safety findings. A detailed toxicology report with specific organ-level findings was not available in the public domain literature searched.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of bone cancer pain and the mechanism of action of this compound.
Experimental Protocols
Murine Model of Bone Cancer Pain (Femur Injection)
This protocol is adapted from studies utilizing the NCTC 2472 murine sarcoma cell line.[3][6]
Materials:
-
NCTC 2472 murine sarcoma cells
-
Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
C3H/HeJ mice (syngeneic to NCTC 2472 cells)
-
Isoflurane anesthesia
-
Surgical tools (scalpel, forceps, etc.)
-
Microsyringe (e.g., 10 μL Hamilton syringe)
-
Bone wax or dental amalgam
-
Analgesics for post-operative care (e.g., buprenorphine)
Procedure:
-
Cell Culture: Culture NCTC 2472 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the culture flask.
-
Neutralize the trypsin with culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Count the cells and adjust the concentration to 1 x 10^5 cells per 5 µL of PBS. Keep the cell suspension on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the surgical area around the knee joint of one hind limb.
-
Make a small incision to expose the patellar ligament and the distal end of the femur.
-
Gently displace the patellar ligament to expose the femoral condyles.
-
Using a small-gauge needle or a dental drill, create a small hole in the intramedullary canal of the femur.
-
Slowly inject 5 µL of the NCTC 2472 cell suspension (1 x 10^5 cells) into the intramedullary canal.
-
Seal the injection hole with bone wax or dental amalgam to prevent cell leakage.
-
Reposition the patellar ligament and suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal's recovery and health status daily.
-
Experimental Workflow Diagram:
Behavioral Assays for Pain Assessment
This protocol is a standard method for assessing mechanical sensitivity.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place the mice in individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application:
-
Starting with a filament of intermediate force, apply it to the plantar surface of the hind paw of the tumor-bearing limb.
-
The filament should be applied with enough force to cause it to bend slightly and held for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, the next finer (less force) filament is used.
-
If there is no response, the next thicker (more force) filament is used.
-
Continue this pattern until the 50% withdrawal threshold is determined using the appropriate statistical method (e.g., Dixon's up-down method).
-
-
Data Recording: Record the filament force that represents the 50% paw withdrawal threshold. A lower threshold indicates increased mechanical sensitivity (allodynia).
This test measures limb muscle strength, which can be compromised due to pain and disuse of the affected limb.
Materials:
-
Grip strength meter with a wire grid or bar
Procedure:
-
Acclimation: Allow the mouse to acclimate to the testing room.
-
Forelimb Grip Strength:
-
Hold the mouse by the tail and lower it towards the grip strength meter so that only its forepaws grasp the grid.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted.
-
Repeat this measurement 2-3 times with a short rest period in between, and average the results.
-
-
Combined Forelimb and Hindlimb Grip Strength:
-
Lower the mouse towards the meter, allowing all four paws to grasp the grid.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
Record the peak force.
-
Repeat 2-3 times and average the results.
-
-
Data Analysis: A decrease in grip strength in the tumor-bearing limb or overall can indicate pain-induced limb disuse.
Conclusion
This compound demonstrates significant analgesic efficacy in a preclinical model of bone cancer pain, particularly with repeated dosing. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of TRPV1 antagonists in this challenging pain state. Further studies are warranted to fill the existing gaps in the preclinical pharmacokinetic and detailed safety data for this compound in rodents to better inform its clinical development for bone cancer pain.
References
- 1. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone cancer pain model in mice: evaluation of pain behavior, bone destruction and morphine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of commercially available murine fibrosarcoma NCTC-2472 cells both in vitro and as a model of bone cancer pain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-102 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation as it is activated by various noxious stimuli including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers.[5][6][7] Activation of TRPV1 allows an influx of cations, primarily Ca2+, leading to depolarization of sensory neurons and the generation of a pain signal.[5][7] Consequently, blocking the TRPV1 receptor with antagonists like this compound presents a promising therapeutic strategy for pain management.[2][3]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on the human TRPV1 receptor. The primary method described is a calcium imaging assay using a Fluorometric Imaging Plate Reader (FLIPR), a common high-throughput screening method for ion channel modulators.
Principle of the Assay
This assay utilizes a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably transfected to express the human TRPV1 receptor (hTRPV1).[1][8] These cells are loaded with a calcium-sensitive fluorescent dye. When the TRPV1 channels are activated by an agonist like capsaicin, there is an influx of extracellular calcium, leading to an increase in intracellular calcium concentration.[7][8] This increase in calcium binds to the fluorescent dye, causing a detectable increase in fluorescence.
The inhibitory effect of this compound is measured by its ability to block the capsaicin-induced calcium influx. Cells are pre-incubated with varying concentrations of this compound before being challenged with capsaicin. A reduction in the fluorescence signal in the presence of this compound indicates its antagonistic activity at the TRPV1 receptor. The data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the antagonist's potency.
Data Presentation
The potency of this compound as a TRPV1 antagonist has been determined in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Line | Agonist | Measured Parameter | IC50 Value (nM) | Reference |
| Calcium Influx Assay | HEK293-hTRPV1 | Capsaicin | Intracellular Ca2+ | 4 | [1] |
| Calcium Influx Assay | Recombinant hTRPV1 | Capsaicin, N-arachidonyl dopamine, anandamide, proton | Intracellular Ca2+ | 5-7 | [2] |
| Electrophysiology | Rat Dorsal Root Ganglion (DRG) neurons | Capsaicin | Evoked currents | 1-16 | [2] |
Signaling Pathway
Caption: TRPV1 signaling and antagonism by this compound.
Experimental Protocols
Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is designed for a 96-well or 384-well microplate format.
A. Materials
-
Cell Line: HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1).
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).[8]
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 5 or 6 Assay Kit).[5]
-
This compound: Test compound.
-
Capsaicin: TRPV1 agonist.
-
Known TRPV1 antagonist: (e.g., Capsazepine or BCTC) for use as a positive control.[5]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.[5]
B. Cell Culture and Plating
-
Culture HEK293-hTRPV1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into the assay plates at a density of 40,000-60,000 cells per well.[5]
-
Incubate the plates for 24-48 hours to allow for cell adherence and the formation of a monolayer.[5]
C. Calcium Assay Protocol
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
Prepare a stock solution of capsaicin in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in Assay Buffer to the desired final concentration (e.g., 1 µM).[5]
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Add the prepared calcium-sensitive dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
-
-
Compound Addition and Measurement:
-
Set up the FLIPR instrument to monitor fluorescence changes over time.
-
Place the dye-loaded cell plate into the FLIPR.
-
The instrument will first measure the baseline fluorescence.
-
Add the different concentrations of this compound (or the positive control antagonist) to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).[5]
-
After the pre-incubation period, the instrument will add the capsaicin solution to all wells to stimulate the TRPV1 channels.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the calcium influx.[5]
-
D. Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the agonist.[5]
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (ΔRFU with this compound / ΔRFU without this compound)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[5]
Experimental Workflow
Caption: Workflow for this compound cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (this compound) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for ABT-102 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[1][3][4] Its activation on sensory neurons plays a crucial role in the signaling pathways of various types of pain, including inflammatory, neuropathic, and cancer pain. Due to its involvement in pain perception, the TRPV1 receptor is a significant target for the development of novel analgesic drugs.
This compound has demonstrated efficacy in various preclinical models of pain.[1][5] However, a significant challenge in its preclinical development is its poor water solubility, which necessitates specialized formulation strategies to ensure adequate oral bioavailability for in vivo studies. These application notes provide detailed protocols for the formulation of this compound for oral administration in animal studies, along with relevant data from preclinical investigations.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various rodent models of pain.
Table 1: Efficacy of Orally Administered this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
| Dose (mg/kg, p.o.) | Time Point | Paw Withdrawal Latency (s) | % Reversal of Thermal Hyperalgesia |
| 3 | 2h | 8.5 ± 0.7 | 50% |
| 10 | 2h | 10.2 ± 0.9 | 75% |
| 30 | 2h | 12.5 ± 1.1 | 100% |
Data adapted from Honore et al., 2009.
Table 2: Efficacy of Orally Administered this compound in a Mouse Model of Neuropathic Pain (Spared Nerve Injury)
| Dose (mg/kg, p.o.) | Time Point | Paw Withdrawal Threshold (g) | % Reversal of Mechanical Allodynia |
| 10 | 4h | 1.8 ± 0.2 | 40% |
| 30 | 4h | 2.5 ± 0.3 | 65% |
| 100 | 4h | 3.2 ± 0.4 | 85% |
Data adapted from Honore et al., 2009.
Signaling Pathway
The following diagram illustrates the signaling pathway of the TRPV1 receptor, which is the target of this compound.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for Oral Administration in Rodents
Due to the poor aqueous solubility of this compound, a suspension formulation is recommended for oral gavage in animal studies. This protocol is based on standard methods for formulating poorly soluble compounds for preclinical oral administration.[6][7]
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethyl cellulose) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80) (optional, as a wetting agent)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle. Determine the desired final concentration of the this compound suspension (e.g., 1 mg/mL, 3 mg/mL, 10 mg/mL) based on the target dose (mg/kg) and the dosing volume for the specific animal model (typically 5-10 mL/kg for rats and mice).
-
Prepare the 0.5% methylcellulose vehicle.
-
Weigh the appropriate amount of methylcellulose powder.
-
Heat a portion (approximately one-third) of the total required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with vigorous stirring to ensure it is thoroughly wetted.
-
Add the remaining volume of cold sterile water and continue to stir until a uniform, viscous solution is formed. Allow the solution to cool to room temperature.
-
If using Tween 80, add it to the final vehicle solution at a concentration of 0.1% (v/v) and mix well.
-
-
Prepare the this compound suspension.
-
Weigh the calculated amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. This step helps to break down any aggregates and ensures the particles are well-wetted.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Alternatively, for larger volumes, a homogenizer can be used to ensure a uniform particle size distribution.
-
-
Finalize the suspension.
-
Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume.
-
Place the flask on a magnetic stirrer and stir continuously for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates. The final product should be a uniform, milky suspension.
-
-
Storage and Administration.
-
Store the suspension at 2-8°C and protect it from light.
-
Before each administration, vigorously shake or vortex the suspension to ensure a uniform distribution of this compound.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of an this compound formulation in a rodent model of inflammatory pain.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the formulation and preclinical evaluation of the TRPV1 antagonist, this compound. The recommended aqueous suspension formulation addresses the compound's poor solubility, enabling consistent oral delivery for in vivo studies. The summarized data and experimental workflow provide a solid foundation for researchers investigating the therapeutic potential of this compound in various animal models of pain. Adherence to these detailed methodologies will contribute to the generation of robust and reproducible preclinical data, which is essential for the continued development of this promising analgesic candidate.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of various noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation on sensory neurons leads to the influx of calcium and sodium ions, resulting in depolarization and the transmission of pain signals to the central nervous system.[1][2] By blocking the activation of TRPV1, this compound holds significant therapeutic potential for the management of various pain conditions. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and saline, along with protocols for its preparation for in vitro and in vivo studies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O |
| Molecular Weight | 348.44 g/mol |
| Appearance | Solid Powder |
| CAS Number | 808756-71-0 |
Solubility of this compound
This compound is a poorly water-soluble compound, necessitating the use of organic solvents for the preparation of stock solutions.
Quantitative Solubility Data
| Solvent / Vehicle | Solubility | Notes |
| 100% DMSO | 10 mM | Stock solution can be prepared at this concentration. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 7.17 mM) | A clear solution can be achieved at this concentration. This vehicle is suitable for in vivo administration.[3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 7.17 mM) | A clear solution can be achieved at this concentration. This vehicle is another option for in vivo studies.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.17 mM) | A clear solution can be achieved at this concentration.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 3.48 mg of this compound (Molecular Weight = 348.44 g/mol ).
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.48 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (DMSO/PEG300/Tween-80/Saline Vehicle)
This protocol details the preparation of a ready-to-use this compound solution for in vivo studies.[3][4]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents in the following order:
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
-
The final concentration of this compound in this formulation will be 2.5 mg/mL. The vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the formulation fresh on the day of use.
Experimental Workflow for In Vivo Formulation
References
- 1. Protease activated receptors 1 and 4 sensitize TRPV1 in nociceptive neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABT-102 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions of ABT-102, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in both in vitro and in vivo studies.
Introduction
This compound is a small molecule inhibitor of the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat, protons, and capsaicin. Due to its role in pain signaling, TRPV1 is a key target for the development of novel analgesic drugs. This compound has demonstrated efficacy in various preclinical pain models. Accurate preparation of this compound stock solutions is the first critical step in obtaining reliable and consistent data in research and development settings.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O |
| Molecular Weight | 348.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Poorly soluble in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO). |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (in DMSO) | Store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.4844 mg of this compound.
-
Calculation: 348.44 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0034844 g = 3.4844 mg.
-
-
Weighing:
-
Tare a sterile, amber glass vial or polypropylene tube on a calibrated analytical balance.
-
Carefully weigh 3.4844 mg of this compound powder directly into the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for In Vitro Assays
Working solutions for in vitro assays are typically prepared by diluting the 10 mM DMSO stock solution in the appropriate cell culture medium or assay buffer.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in your assay medium.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. Ensure you run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified TRPV1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the TRPV1 signaling pathway.
Application Notes and Protocols for the HPLC Analysis of ABT-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation. As a non-narcotic analgesic agent, the accurate and precise quantification of this compound in various matrices is crucial for drug development, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely adopted and robust analytical technique in the pharmaceutical industry. The methodologies outlined herein are based on established principles for the analysis of structurally similar small molecules, specifically N-aryl-N'-heteroaryl-substituted urea (B33335) derivatives, and are in accordance with ICH guidelines for analytical method validation.
Quantitative Data Summary
The following tables summarize the proposed chromatographic conditions and the validation parameters for the HPLC analysis of this compound.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in water (e.g., 60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 10 minutes |
Table 2: Method Validation Parameters and Acceptance Criteria based on ICH Q2(R1) Guidelines
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any potential impurities or matrix components. |
| Linearity (R²) | ≥ 0.999 over the specified concentration range.[1] |
| Range | Typically 80% to 120% of the test concentration for assay.[2] |
| Accuracy (% Recovery) | 98.0% to 102.0% of the true value.[1] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sample matrix (e.g., placebo, biological fluid)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water in the desired ratio (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For Drug Substance: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve in methanol with the aid of sonication, and dilute with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To a known volume of plasma, add a threefold volume of cold acetonitrile. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.[3]
-
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the system to run for the specified time to ensure the elution of all components.
Data Analysis
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Integrate the peak area of the this compound peak in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to the TRPV1 receptor. The activation of TRPV1 by stimuli such as heat, protons, and capsaicin (B1668287) leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the sensation of pain. This compound blocks this activation, thereby inhibiting the downstream signaling cascade involved in pain perception.
Caption: Simplified signaling pathway of TRPV1 receptor activation and its inhibition by this compound.
Experimental Workflow for HPLC Analysis of this compound
The following diagram illustrates the logical flow of the experimental procedure for the HPLC analysis of this compound, from initial preparation to final data analysis.
Caption: General experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for Preclinical Administration of ABT-102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of ABT-102, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document includes summaries of quantitative data from preclinical efficacy studies, detailed experimental protocols for common pain models, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is an investigational compound that has demonstrated significant analgesic effects in a variety of preclinical pain models.[1][2] As a selective TRPV1 antagonist, this compound blocks the activation of the TRPV1 channel, a key integrator of noxious stimuli, including heat, acid, and capsaicin.[1][3] This mechanism of action makes it a promising candidate for the treatment of inflammatory, neuropathic, and other chronic pain states. A notable characteristic of this compound observed in preclinical studies is the enhancement of its analgesic efficacy with repeated administration, coupled with an attenuation of the initial hyperthermic effects often associated with TRPV1 antagonists.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, focusing on its efficacy in various rodent models of pain.
Table 1: Efficacy of Repeated this compound Administration in Rodent Pain Models
| Pain Model | Species | Dosing Duration | Dosing Frequency | Efficacy Outcome | Reference |
| Monoiodoacetate (MIA)-Induced Osteoarthritis | Rat | 12 days | Daily | Improvement in hind limb grip strength from 5% (single dose) to 62% (day 12) with a low dose, and from 47% (single dose) to 98% (day 12) with a high dose. | |
| Bone Cancer Pain | Mouse | 12 days | Daily | Reversal of pain-related behaviors increased from 18-19% (single dose) to 43-45% (day 12). | |
| Post-Operative Pain | Rat/Mouse | 5-12 days | Not specified | Increased analgesic activity observed with repeated dosing. | [1] |
| Inflammatory Pain | Rat/Mouse | 5-12 days | Not specified | Increased analgesic activity observed with repeated dosing. | [1] |
Table 2: Preclinical Safety and Tolerability Profile of this compound
| Species | Dosing Regimen | Key Observation | Reference |
| Rat | Twice-daily | Initial, self-limiting hyperthermia tolerates within 2 days of repeated dosing. | [1][3][4] |
| Rodents | Repeated Dosing (5-12 days) | Enhanced analgesic efficacy was not associated with the accumulation of this compound in plasma or brain. | [1] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Preclinical Efficacy Testing Workflow
Caption: General workflow for preclinical efficacy testing of this compound.
Experimental Protocols
Protocol 1: Carrageenan-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of localized inflammation and the assessment of thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound formulation
-
Vehicle control
-
Plantar test apparatus (Hargreaves apparatus)
-
Oral gavage needles (18-20 gauge)
-
Syringes
Procedure:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Place rats in individual Plexiglas chambers on a glass floor and allow them to acclimate for at least 30 minutes. Measure the baseline paw withdrawal latency to a radiant heat source directed at the plantar surface of the hind paw. The heat intensity should be adjusted to produce a baseline latency of approximately 10-12 seconds.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Drug Administration: At a designated time post-carrageenan injection (e.g., 2 hours), administer this compound or vehicle control via oral gavage.
-
Assessment of Thermal Hyperalgesia: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), measure the paw withdrawal latency to the radiant heat source. An increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
This protocol details a surgical procedure to induce neuropathic pain and the subsequent assessment of mechanical allodynia.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (fine scissors, forceps)
-
Suture material (e.g., 6-0 silk)
-
This compound formulation
-
Vehicle control
-
Von Frey filaments
-
Elevated mesh platform with individual testing chambers
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Acclimation: Acclimate mice to the testing environment and handling for at least 3 days prior to surgery.
-
Baseline Measurement: Place mice on an elevated mesh platform in individual chambers and allow them to acclimate for at least 30 minutes. Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the sural nerve). The threshold is the lowest force that elicits a brisk paw withdrawal.
-
Surgical Procedure (SNI):
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) for the neuropathic pain phenotype to develop.
-
-
Drug Administration: Administer this compound or vehicle control via oral gavage.
-
Assessment of Mechanical Allodynia: At various time points after drug administration, reassess the paw withdrawal threshold using von Frey filaments as described in the baseline measurement. An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an anti-allodynic effect.
Formulation and Administration of this compound
For oral administration in preclinical rodent studies, this compound is typically formulated as a suspension or solution. A common vehicle for oral gavage consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Add saline to the final volume and mix until a homogenous suspension/solution is formed.
Administration via Oral Gavage:
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
Conclusion
This compound has demonstrated a promising preclinical profile as a potent analgesic with a unique characteristic of enhanced efficacy upon repeated dosing. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound and other TRPV1 antagonists. Further studies are warranted to establish a more detailed dose-response relationship and to fully characterize the pharmacokinetic and safety profile in preclinical species.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. experts.arizona.edu [experts.arizona.edu]
Troubleshooting & Optimization
Navigating ABT-102-Induced Hyperthermia: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing hyperthermia, a potential side effect associated with the TRPV1 antagonist ABT-102. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hyperthermia?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The hyperthermic effect is not a result of a direct pyrogenic action but rather an on-target effect of TRPV1 blockade. The leading hypothesis is that TRPV1 channels, particularly in the abdomen, are tonically activated by endogenous ligands or protons (low pH). This tonic activation helps maintain normal body temperature by suppressing cold-defense mechanisms. By blocking this activation, this compound disinhibits these pathways, leading to an increase in core body temperature.
Q2: What is the typical magnitude and duration of hyperthermia observed with this compound?
A2: In human clinical trials, the hyperthermia induced by this compound is generally mild and transient. At therapeutic doses, the estimated increase in body temperature is between 0.6 to 0.8°C.[1][2][3] This effect typically attenuates within 2 to 3 days of repeated dosing, indicating the development of tolerance.[1][2][3] In a multiple-dose study, core body temperature remained below 39°C in all participants.[4]
Q3: Does the hyperthermic effect of this compound diminish with repeated administration?
A3: Yes, a key characteristic of this compound-induced hyperthermia is the development of tolerance. Studies in both preclinical models and human clinical trials have demonstrated that the increase in body temperature attenuates and often returns to baseline with continued daily dosing.[1][2][3] This tachyphylaxis is a crucial factor in the long-term safety profile of the compound.
Q4: Are there any strategies to mitigate this compound-induced hyperthermia?
A4: The primary mitigation strategy is the phenomenon of tolerance that develops with repeated dosing.[1][2][3] Starting with a lower dose and gradually escalating may allow for adaptation. Additionally, co-administration of antipyretic agents like acetaminophen (B1664979) has been shown to suppress the hyperthermia caused by TRPV1 blockade in preclinical models. However, the clinical relevance of this approach with this compound requires further investigation.
Troubleshooting Guides
Issue 1: Unexpectedly High or Prolonged Hyperthermia in Preclinical Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: | Double-check all dose calculations, stock solution concentrations, and administration volumes. Ensure proper calibration of all equipment. |
| Animal Stress: | Handling and restraint can independently increase body temperature. Acclimate animals to handling and measurement procedures for several days before the experiment. For continuous monitoring, consider using telemetry implants to minimize handling stress. |
| Environmental Factors: | Ensure the ambient temperature of the housing and experimental rooms is stable and within the thermoneutral zone for the species being studied. Fluctuations in room temperature can impact core body temperature. |
| Health Status of Animals: | Underlying illness or inflammation in study animals can affect baseline body temperature and the response to this compound. Ensure all animals are healthy and free of any confounding conditions before starting the experiment. |
| Measurement Technique: | Inconsistent placement of rectal probes can lead to variability in readings. Ensure the probe is inserted to a consistent depth. For more accurate and continuous data, utilize implantable telemetry devices. |
Issue 2: High Variability in Body Temperature Readings Between Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Measurement Time: | Body temperature exhibits a natural circadian rhythm. Take measurements at the same time each day to minimize this as a source of variability. |
| Individual Animal Differences: | There can be natural biological variation in the thermoregulatory response. Ensure adequate group sizes to account for this variability and to have sufficient statistical power. |
| Inadequate Acclimation: | Animals that are not properly acclimated to the housing and experimental conditions may exhibit stress-induced temperature fluctuations. Allow for a sufficient acclimation period before initiating the study. |
| Technical Issues with Monitoring Equipment: | If using telemetry, check for signal interference or low battery levels in the implants. If using rectal probes, ensure the device is properly calibrated and functioning correctly. |
Quantitative Data Summary
The following tables summarize the quantitative data on the hyperthermic effects of this compound from human clinical trials.
Table 1: Estimated Effect of this compound on Body Temperature in Humans [1][2][3]
| Parameter | Value |
| Estimated Temperature Increase | 0.6 to 0.8°C |
| Time to Attenuation | 2 to 3 days |
| Maximum Observed Temperature | < 39°C |
Table 2: Pharmacokinetic/Pharmacodynamic Model Estimates for this compound Hyperthermia [2]
| Parameter | Model Estimate (95% Confidence Interval) |
| Baseline Oral Body Temperature | 36.3°C (36.3, 36.4) |
| Baseline Core Body Temperature | 37.0°C (37.0, 37.1) |
| This compound Emax | 2.2°C (1.9, 2.7) |
| This compound EC50 | 20 ng/mL (15, 28) |
| Tolerance T50 | 28 hours (20, 43) |
Experimental Protocols
Protocol 1: Assessment of Core Body Temperature in Rodents Using Telemetry
This protocol outlines the continuous monitoring of core body temperature in rats or mice following the administration of this compound using implantable telemetry devices.
Materials:
-
Implantable telemetry transmitters (e.g., from Data Sciences International)
-
Receivers and data acquisition system
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
This compound formulation and vehicle control
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant the telemetry transmitter into the peritoneal cavity.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before the study begins.
-
-
Acclimation:
-
House the animals individually in cages placed on the telemetry receivers.
-
Allow the animals to acclimate to the new housing and the presence of the implant for at least 48 hours before the start of the experiment.
-
-
Baseline Recording:
-
Record baseline core body temperature and locomotor activity for at least 24 hours prior to drug administration to establish a stable circadian rhythm.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
-
Data Collection:
-
Continuously record core body temperature and locomotor activity for a predetermined period following drug administration (e.g., 24-72 hours).
-
-
Data Analysis:
-
Analyze the telemetry data to determine the peak change in body temperature, the time to peak effect, and the duration of the hyperthermic response. Compare the effects of different doses of this compound to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia
The following diagram illustrates the proposed signaling pathway for hyperthermia induced by TRPV1 antagonists like this compound.
TRPV1 antagonist-induced hyperthermia pathway.
Experimental Workflow for Assessing this compound Hyperthermia
The following diagram outlines the typical experimental workflow for evaluating the hyperthermic effects of this compound in a preclinical setting.
Workflow for preclinical hyperthermia assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/ pharmacodynamic analysis of three phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-102 and Hyperthermia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the attenuation of hyperthermia induced by the TRPV1 antagonist, ABT-102.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hyperthermia?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 channels are crucial for sensing noxious heat and play a role in regulating body temperature.[2][3][4] It is hypothesized that TRPV1 channels are tonically active in vivo, contributing to the suppression of body temperature to maintain it at a normal level. By blocking this tonic activity, TRPV1 antagonists like this compound inhibit this temperature suppression, leading to hyperthermia.[5] This is considered an on-target effect of the drug class.
Q2: How significant is the hyperthermia induced by this compound?
A2: The hyperthermia is generally modest and self-limiting. In preclinical rodent models, a single dose of this compound produced a transient increase in core body temperature that typically remained within the normal range.[1] In human clinical trials, the effect of this compound on body temperature at exposures predicted to have analgesic effects is estimated to be an increase of 0.6 to 0.8°C.[5][6] Importantly, in human trials, core body temperature remained below 39°C in all participants.[7]
Q3: Can the hyperthermic effect of this compound be attenuated?
A3: Yes, studies in both rodents and humans have demonstrated that the hyperthermic effect of this compound can be significantly attenuated with repeated dosing.[1][5] This tolerance to the hyperthermic effects develops relatively quickly, often within a few days of continuous administration.
Q4: Does the attenuation of hyperthermia affect the analgesic efficacy of this compound?
A4: No, interestingly, repeated administration of this compound has been shown to enhance its analgesic activity in preclinical models of pain, while the hyperthermic side effect diminishes.[1]
Q5: Are there other side effects associated with this compound besides hyperthermia?
A5: Yes, other potential side effects, consistent with TRPV1 antagonism, include a dose-dependent impairment of thermal sensation, such as an increased threshold for detecting heat pain.[7] Other reported adverse events in humans include sensations of feeling hot or cold, hot flushes, and altered taste sensation.[5]
Troubleshooting Guide
Issue: Unexpectedly high or persistent hyperthermia in animal models.
Possible Cause 1: Dosing Regimen.
-
Solution: A single high dose is more likely to induce a pronounced hyperthermic effect. Implement a repeated dosing schedule to induce tolerance. A typical protocol involves twice-daily dosing for at least two consecutive days.[1]
Possible Cause 2: Animal Species.
-
Solution: Be aware that the thermoregulatory responses to TRPV1 antagonists can vary between species. Ensure that the dosing and expected temperature changes are aligned with published data for the specific rodent strain being used.
Possible Cause 3: Environmental Temperature.
-
Solution: House animals in a thermoneutral environment. Deviations from thermoneutrality can impact the baseline body temperature and the magnitude of the hyperthermic response.
Issue: Variability in experimental results.
Possible Cause 1: Formulation and Stability of this compound.
-
Solution: this compound is a poorly soluble compound. Inconsistent formulation can lead to variable bioavailability and, consequently, inconsistent pharmacological effects.
-
For in vivo studies, consider using a formulation with excipients that enhance solubility, such as a mix of DMSO, PEG300, Tween-80, and saline.[8]
-
Amorphous solid dispersions of this compound have been developed to improve its dissolution and bioavailability.[9][10][11]
-
When preparing solutions, gentle heating and sonication can aid in dissolution.[8]
-
For storage, stock solutions of this compound are best kept at -80°C for long-term stability (up to 2 years).[8] Formulations stored at 4°C have shown stability for up to three months.[9]
-
Possible Cause 2: Method of Temperature Measurement.
-
Solution: Ensure consistent and accurate measurement of core body temperature. Telemetry implants are the gold standard for continuous and stress-free monitoring in rodents. If using rectal probes, ensure the procedure is standardized to minimize stress-induced hyperthermia.
Quantitative Data Summary
Table 1: this compound Induced Hyperthermia in Rodents
| Parameter | Value | Species | Dosing | Reference |
| Peak Temperature Change | Self-limiting increase within normal range | Rat | Single dose | [1] |
| Time to Tolerance | 2 days | Rat | Twice-daily dosing | [1] |
Table 2: this compound Induced Hyperthermia in Humans
| Parameter | Value | Dosing | Reference |
| Estimated Temperature Increase | 0.6 to 0.8°C | At analgesic exposures | [5][6] |
| Maximum Observed Temperature | < 39°C | Multiple doses (1, 2, 4 mg twice daily for 7 days) | [7] |
| Time to Tolerance | 2 to 3 days | Multiple doses | [5][6] |
| Maximum Estimated Temperature Increase (Emax) | 2.2°C | Pharmacokinetic/pharmacodynamic model | [6] |
| Plasma EC50 for Hyperthermia | 20 ng/mL | Pharmacokinetic/pharmacodynamic model | [6] |
Experimental Protocols
Protocol: Attenuation of this compound Induced Hyperthermia in Rodents
This protocol is based on the methodology described by Honore et al. (2009).[1]
-
Animals: Male Sprague-Dawley rats.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Temperature Monitoring: Core body temperature is continuously monitored using surgically implanted telemetry transmitters.
-
Drug Formulation: Prepare this compound in a suitable vehicle, for example, a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Dosing Regimen:
-
Acclimation: Allow animals to acclimate to the experimental conditions for at least 24 hours before the first dose.
-
Baseline: Record baseline body temperature for a sufficient period before dosing.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Repeated Dosing: For attenuation studies, administer this compound twice daily (e.g., at 8:00 AM and 5:00 PM) for a minimum of two consecutive days.
-
-
Data Analysis: Analyze the change in core body temperature from baseline over time. Compare the hyperthermic response on Day 1 to that on subsequent days to quantify the attenuation.
Visualizations
Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia
Caption: Neural pathway of TRPV1 antagonist-induced hyperthermia.
Experimental Workflow for Assessing Hyperthermia Attenuation
Caption: Workflow for repeated dosing and hyperthermia assessment.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human heat sensation: A randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/ pharmacodynamic analysis of three phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Formulation design and evaluation of amorphous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. tandfonline.com [tandfonline.com]
Optimizing ABT-102 Dosage for Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ABT-102, a potent and selective TRPV1 antagonist, for maximum therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor is a ligand-gated ion channel that acts as a polymodal integrator of noxious stimuli, including heat, protons (acidity), and capsaicin.[2][3] By blocking the activation of the TRPV1 channel, this compound can reduce nociceptive signaling and has demonstrated analgesic effects in various preclinical pain models, such as inflammatory, postoperative, osteoarthritic, and bone cancer pain.[1][2]
Q2: What is a common side effect of this compound and how can it be managed?
A2: A notable side effect of TRPV1 antagonists, including this compound, is a self-limiting increase in core body temperature (hyperthermia).[2][4] Interestingly, studies in rodents have shown that the hyperthermic effects of this compound can be attenuated with repeated dosing. For instance, twice-daily dosing for two days led to tolerance to the hyperthermic effect.[2] This suggests that a carefully designed repeated dosing regimen may help mitigate this side effect while potentially enhancing analgesic activity.[2]
Q3: Does the formulation of this compound affect its bioavailability?
A3: Yes, the formulation of this compound significantly impacts its bioavailability. Phase 1 studies have evaluated both solution and solid-dispersion formulations.[5] A study comparing two solid-dispersion formulations (melt-extrusion and spray-dried) to an oral solution found that the solid-dispersion formulations resulted in higher maximum concentration (Cmax) and area under the curve (AUC), indicating improved bioavailability.[6] The melt-extrusion formulation was selected for further clinical development.[6]
Q4: How does repeated administration of this compound affect its analgesic efficacy?
A4: Preclinical studies in rodent models have demonstrated that repeated administration of this compound for 5-12 days can enhance its analgesic activity in models of post-operative, osteoarthritic, and bone cancer pain.[2] This increased efficacy was observed without a corresponding accumulation of this compound in plasma or the brain, suggesting a potential pharmacodynamic adaptation rather than pharmacokinetic changes.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Suboptimal analgesic efficacy at initial doses. | Insufficient dosage or individual variation in metabolism. | Consider a dose-escalation study. Preclinical data suggests that repeated dosing may enhance efficacy.[2] Monitor plasma and brain concentrations of this compound to ensure adequate exposure. |
| Observation of hyperthermia in animal models. | On-target effect of TRPV1 antagonism. | Implement a repeated dosing schedule. Studies have shown that tolerance to the hyperthermic effect develops with twice-daily dosing over a couple of days.[2] |
| Variability in experimental results. | Inconsistent formulation or route of administration. | Utilize a well-characterized and consistent formulation, such as the melt-extrusion solid-dispersion formulation, which has shown improved bioavailability.[6] Ensure consistent administration procedures across all experimental groups. |
| Difficulty translating preclinical findings to human studies. | Species differences in pharmacokinetics and pharmacodynamics. | Conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the relationship between this compound exposure and its effects on body temperature and pain thresholds.[4] |
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Healthy Human Volunteers (Phase 1 Data)
| Parameter | Value | Formulation | Study Design |
| Half-life (t½) | 7 - 11 hours | Solution & Solid-Dispersion | Single and Multiple Dose[5] |
| Time to Steady State | ~5 days | Solution & Solid-Dispersion | Multiple Dose[5] |
| Oral Clearance | 16 L/h | Combined | Population PK Analysis[5] |
| Oral Volume of Distribution | 215 L | Combined | Population PK Analysis[5] |
| Relative Bioavailability (Solution vs. Solid-Dispersion) | 40% | Solution | Population PK Analysis[5] |
Table 2: Effects of this compound (4 mg twice daily) on Pain Thresholds in Healthy Volunteers
| Outcome Measure | Day 1 (Mean Difference from Placebo) | Day 5 (Mean Difference from Placebo) |
| Oral Heat Pain Threshold (HPT) | 2.5°C | 4.4°C |
| Cutaneous Heat Pain Threshold (HPT) | 3.3°C (Day 2) | 5.3°C |
| Oral Warmth Detection Threshold (WDT) | 2.6°C | 2.7°C |
| Cutaneous Warmth Detection Threshold (WDT) | 1.3°C (Day 2) | 1.6°C |
| Data derived from a randomized healthy volunteer trial. All listed changes were statistically significant (P<0.05).[7] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Analgesia in a Rodent Model of Inflammatory Pain
-
Animal Model: Induce inflammatory pain in one hind paw of adult male Sprague-Dawley rats by intraplantar injection of Complete Freund's Adjuvant (CFA).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 20% SBE-β-CD in saline).
-
Dosing: Administer this compound orally at doses of 1, 3, 10, and 30 mg/kg. Include a vehicle control group.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measure paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) at baseline and at 1, 2, 4, and 6 hours post-dosing.
-
Mechanical Allodynia: Assess paw withdrawal threshold to von Frey filaments at the same time points.
-
-
Data Analysis: Analyze the data using a two-way ANOVA with post-hoc tests to determine the dose-dependent effects of this compound on thermal and mechanical hypersensitivity.
Protocol 2: Evaluation of Hyperthermia Following Single and Repeated Dosing
-
Animals: Use naive, healthy adult male C57BL/6 mice.
-
Temperature Measurement: Measure core body temperature using a rectal probe at baseline.
-
Single Dose Study:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) or vehicle.
-
Monitor core body temperature at 30, 60, 90, 120, 180, and 240 minutes post-dosing.
-
-
Repeated Dose Study:
-
Administer this compound (e.g., 10 mg/kg) or vehicle twice daily for 3 consecutive days.
-
On day 1 and day 3, measure core body temperature at the same time points as the single-dose study following the morning dose.
-
-
Data Analysis: Compare the temperature changes from baseline between the single-dose and repeated-dose groups to assess the development of tolerance to the hyperthermic effect.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study to Evaluate the Bioavailability and Food Effect of 2 Solid-Dispersion Formulations of the TRPV1 Antagonist this compound, Relative to the Oral Solution Formulation, in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-102 Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-102 formulations. The information provided is intended to address common stability issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: The primary stability concern for this compound, a poorly soluble drug, is the physical instability of its amorphous forms, which are often used to enhance solubility and dissolution rates.[1][2][3][4] Key issues include crystallization, changes in particle size distribution, and moisture content, particularly at elevated temperatures and humidity.[1][2]
Q2: What are the optimal storage conditions for amorphous this compound nanoparticle formulations?
A2: For amorphous this compound nanoparticle formulations, storage at 4°C has been shown to maintain stability in terms of particle size, moisture content, and crystallinity for at least three months.[1][2] Conversely, storage at 25°C/60%RH and 40°C/75%RH leads to instability.[1][2]
Q3: What excipients have been successfully used to stabilize amorphous this compound formulations?
A3: Combinations of sodium lauryl sulfate (B86663) (SLS) with either Soluplus® or polyvinylpyrrolidone (B124986) (PVP) K25 have been identified as effective stabilizer combinations for spray-dried amorphous this compound nanoparticles.[1][2] Additionally, trehalose (B1683222) has been used to prevent nanoparticle aggregation during the spray drying process.[1][2]
Q4: How does the choice of polymer affect the dissolution rate of this compound?
A4: The choice of polymer can significantly impact the dissolution rate of this compound. Formulations prepared with Soluplus® have demonstrated an enhanced dissolution rate compared to those prepared with PVP K25.[1][2]
Q5: What are the known degradation pathways for this compound?
A5: While specific chemical degradation pathways for this compound are not extensively detailed in the provided search results, general degradation mechanisms for pharmaceutical products that could affect this compound include hydrolysis, oxidation, and photolysis, which can be influenced by factors like temperature, moisture, light, and oxygen.[5]
Troubleshooting Guides
Issue 1: Unexpected Crystallization of Amorphous this compound Formulation
| Symptom | Potential Cause | Recommended Action |
| Appearance of crystalline peaks in Powder X-ray Diffraction (PXRD) analysis. | Exposure to high temperature and/or humidity. | Store samples at 4°C and protect from moisture.[1][2] Re-evaluate the packaging to ensure it provides adequate protection against moisture. |
| Incompatible excipients. | Review the formulation for any excipients that may promote crystallization. Consider using proven stabilizers such as SLS/Soluplus® or SLS/PVP K25.[1][2] | |
| Insufficient amount of stabilizer. | Optimize the concentration of the stabilizing polymer in the formulation. |
Issue 2: Particle Size Growth or Aggregation in Nanoparticle Formulations
| Symptom | Potential Cause | Recommended Action |
| Increase in particle size as measured by dynamic light scattering (DLS) or other particle sizing techniques. | Inadequate stabilization during processing (e.g., spray drying). | Incorporate a cryoprotectant or lyoprotectant like trehalose to prevent aggregation during the drying process.[1][2] |
| Suboptimal storage conditions. | Ensure storage at 4°C, as higher temperatures can promote particle aggregation.[1][2] | |
| Inherent instability of the formulation. | Re-assess the stabilizer combination and concentration. The choice of polymer can influence the stability of the nanoparticles.[1][2] |
Issue 3: Poor Dissolution Profile Despite Using an Amorphous Formulation
| Symptom | Potential Cause | Recommended Action |
| Slower than expected dissolution rate in vitro. | Partial crystallization of the amorphous form. | Verify the amorphous state of the drug using PXRD or differential scanning calorimetry (DSC). If crystallization has occurred, refer to the troubleshooting guide for crystallization. |
| Choice of polymer. | The dissolution rate can be dependent on the polymer used. Formulations with Soluplus® have shown better dissolution profiles than those with PVP K25.[1][2] Consider evaluating different stabilizing polymers. | |
| Formation of drug-rich, water-impermeable layers. | Optimize the drug-to-polymer ratio to ensure proper dispersion of the drug within the polymer matrix. |
Data Presentation
Table 1: Summary of Stability of Amorphous this compound Nanoparticle Formulations under Different Storage Conditions
| Storage Condition | Observation after 3 Months | Reference |
| 4°C | Stable (in terms of particle size distribution, moisture content, and crystallinity) | [1][2] |
| 25°C / 60% Relative Humidity | Unstable | [1][2] |
| 40°C / 75% Relative Humidity | Unstable | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Physical Stability of Amorphous this compound Formulations
-
Sample Preparation: Prepare amorphous this compound formulations (e.g., by spray drying) with selected stabilizers.
-
Storage: Divide the samples and store them under different environmental conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH).[1][2]
-
Analysis at Time Points (e.g., 0, 1, 2, 3 months):
-
Powder X-ray Diffraction (PXRD): Analyze the samples to detect any signs of crystallization.
-
Particle Size Analysis: Measure the particle size distribution to check for aggregation or growth.
-
Moisture Content: Determine the water content using Karl Fischer titration or other suitable methods.
-
In Vitro Dissolution: Perform dissolution testing to assess any changes in the drug release profile.[1][2]
-
Protocol 2: General Approach for a Stability-Indicating Analytical Method
This is a general protocol as specific details for this compound were not available in the search results.
-
Method Selection: Develop a High-Performance Liquid Chromatography (HPLC) method with UV detection is a common approach for stability-indicating assays.
-
Forced Degradation Studies: Subject this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5]
-
Method Optimization: Optimize the HPLC method (e.g., mobile phase, column, gradient) to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Experimental workflow for assessing the physical stability of this compound formulations.
Caption: Troubleshooting logic for addressing crystallization in amorphous this compound formulations.
References
- 1. Formulation design and evaluation of amorphous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The amorphous solid dispersion of the poorly soluble this compound forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Troubleshooting ABT-102 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ABT-102.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in aqueous solutions?
A1: this compound is a poorly soluble compound in aqueous media. Its solubility in buffer has been reported to be as low as 0.05 μg/mL.[1][2][3] This low aqueous solubility can present significant challenges during experimental setup.
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
A2: For in vitro assays, this compound is typically dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4][5]
Q3: How can I prepare this compound for in vivo studies?
A3: Due to its low aqueous solubility, direct administration of this compound in a simple aqueous vehicle is not feasible for in vivo studies. Formulations using co-solvents and surfactants are necessary to achieve the desired concentration. Several protocols have been developed to enhance the solubility of this compound for animal studies.[4]
Q4: Are there advanced formulation strategies to improve this compound's bioavailability?
A4: Yes, amorphous solid dispersions (ASDs) have been successfully used to enhance the dissolution rate and apparent solubility of this compound.[1][2][3] Techniques like hot melt extrusion and spray drying are employed to create these formulations.[1][6][7] These ASDs can significantly improve the oral bioavailability of the compound.[8]
Q5: What should I do if I observe precipitation of this compound during my experiment?
A5: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent system. If precipitation is observed, gentle heating and/or sonication can be used to aid in redissolving the compound.[4] It is also crucial to ensure that the final concentration of the organic solvent (like DMSO) in your experimental medium is low enough to not affect the biological system being studied.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Crystalline this compound
If you are facing challenges in dissolving crystalline this compound, follow this troubleshooting workflow:
References
- 1. The amorphous solid dispersion of the poorly soluble this compound forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amorphous solid dispersion of the poorly soluble this compound forms nano/microparticulate structures in aqueous medium: impact on solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Formulation design and evaluation of amorphous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid state drug-polymer miscibility studies using the model drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study to Evaluate the Bioavailability and Food Effect of 2 Solid-Dispersion Formulations of the TRPV1 Antagonist this compound, Relative to the Oral Solution Formulation, in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of ABT-102
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of ABT-102, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its primary mechanism of action is to block the activation of the TRPV1 ion channel, which is involved in pain sensation and body temperature regulation.[2][3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the modulation of pain perception. A well-documented on-target side effect of TRPV1 antagonists, including this compound, is hyperthermia, an increase in body temperature.[2] This effect is generally mild and tends to decrease with repeated dosing.[2]
Q3: Why is it important to investigate the off-target effects of this compound?
A3: Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a compound. Unidentified off-target interactions can lead to unexpected physiological effects, toxicity, or misinterpretation of experimental results. A thorough understanding of a compound's selectivity profile is essential for a comprehensive safety assessment.
Q4: Are there any known specific off-target interactions for this compound?
Q5: How can I differentiate between on-target and off-target effects in my experiments?
A5: Differentiating between on- and off-target effects is a key challenge. A common strategy is to use a structurally different compound that also targets TRPV1. If the observed effect is replicated with a different TRPV1 antagonist, it is more likely to be an on-target effect. Conversely, if the effect is unique to this compound, it may be due to an off-target interaction. Additionally, genetic approaches, such as using TRPV1 knockout or knockdown models, can help confirm on-target effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
Problem: You observe a cellular or physiological response to this compound treatment that is not consistent with the known functions of TRPV1.
dot
Caption: Workflow for troubleshooting unexpected phenotypes.
Experimental Protocol: Validation with an Alternative TRPV1 Antagonist
-
Compound Selection: Choose a TRPV1 antagonist with a different chemical scaffold from this compound.
-
Dose-Response: Determine the equipotent dose of the alternative antagonist that achieves the same level of TRPV1 inhibition as the dose of this compound used in the initial experiment.
-
Treatment: Treat the biological system (cells or animal model) with the equipotent dose of the alternative antagonist.
-
Phenotypic Analysis: Observe and quantify the phenotype of interest and compare it to the results obtained with this compound.
Data Presentation: Comparison of Phenotypic Effects
| Compound | Target | Dose | Observed Phenotype | Interpretation |
| This compound | TRPV1 Antagonist | X µM | Unexpected Phenotype A | - |
| Alternative TRPV1 Antagonist | TRPV1 Antagonist | Y µM (equipotent to X µM this compound) | Unexpected Phenotype A | Likely on-target |
| Alternative TRPV1 Antagonist | TRPV1 Antagonist | Y µM (equipotent to X µM this compound) | No Phenotype A | Potential off-target effect of this compound |
Guide 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Problem: You need to confirm direct binding of this compound to a suspected off-target protein in a cellular context.
dot
Caption: Experimental workflow for CETSA.
Experimental Protocol: CETSA for a Membrane Protein
-
Cell Culture and Treatment: Culture cells expressing the putative off-target membrane protein. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells using freeze-thaw cycles or a mild lysis buffer containing a low concentration of a non-ionic detergent (e.g., 0.2% NP-40) to solubilize membrane proteins.
-
Centrifugation: Separate the soluble fraction from the aggregated proteins by ultracentrifugation.
-
Protein Detection: Analyze the supernatant by Western blotting using an antibody specific for the suspected off-target protein.
-
Data Analysis: Quantify the band intensities at each temperature and normalize them to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) between the this compound-treated and vehicle-treated samples indicates direct binding.
Data Presentation: CETSA Melt Curve and Isothermal Dose-Response Data
Melt Curve Data
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 85 |
| 55 | 40 | 65 |
| 60 | 15 | 35 |
| 65 | 5 | 10 |
| 70 | 0 | 2 |
Isothermal Dose-Response (ITDR) Data (at a fixed temperature, e.g., 55°C)
| This compound Concentration (µM) | % Soluble Protein |
| 0 | 40 |
| 0.1 | 45 |
| 1 | 55 |
| 10 | 65 |
| 100 | 68 |
Guide 3: In Vitro Kinase Inhibition Assay
Problem: You suspect that this compound may have off-target effects on one or more protein kinases.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: Start the phosphorylation reaction by adding ATP, typically including a radiolabeled ATP such as [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate but not the free ATP. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter or phosphorimager to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Data Presentation: Kinase Inhibition Data
| This compound Concentration (µM) | Kinase Activity (% of Control) | % Inhibition |
| 0 | 100 | 0 |
| 0.01 | 95 | 5 |
| 0.1 | 80 | 20 |
| 1 | 55 | 45 |
| 10 | 20 | 80 |
| 100 | 5 | 95 |
IC50 Value: 1.2 µM
For a broader screen, consider using a commercial kinome profiling service to test this compound against a large panel of kinases. This will provide a comprehensive selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Variability in ABT-102 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the TRPV1 antagonist, ABT-102.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. By blocking the activation of TRPV1, this compound effectively reduces pain signaling in various preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[1][2][3]
Q2: What are the main challenges associated with the formulation of this compound?
A2: The primary challenge in formulating this compound is its poor aqueous solubility.[4][5][6] This can lead to low bioavailability and high variability in in vivo studies. To overcome this, amorphous solid dispersions and nanoparticle formulations have been developed to enhance its dissolution and absorption.[4][6]
Q3: What are the known off-target effects of this compound?
A3: this compound is described as a highly selective TRPV1 antagonist.[1][3] A common on-target effect of TRPV1 antagonists is a transient increase in core body temperature (hyperthermia), which has been observed with this compound in both preclinical models and human volunteers.[2][3] This effect tends to diminish with repeated dosing.[2][3]
Q4: How should this compound be stored?
A4: For long-term storage, this compound solid should be stored at -20°C for up to one year or at -80°C for up to two years. Stock solutions should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
II. Troubleshooting Guides
In Vivo Experiments
Issue: High variability in analgesic efficacy in rodent pain models.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation and Administration | Due to its poor solubility, ensure a consistent and appropriate vehicle is used. For oral administration in rodents, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with a surfactant like 0.1% Tween 80 can be used.[7] Ensure the suspension is homogenous before each administration. For parenteral routes, consider solubilizing in a co-solvent system (e.g., DMSO, PEG400, and saline), but be mindful of potential vehicle-induced effects.[8] Always include a vehicle control group. |
| Variability in the Pain Model Induction | Carrageenan-induced hyperalgesia: Standardize the volume and concentration of carrageenan injected. The inflammatory response can vary based on the injection site and technique.[9][10][11][12][13][14][15] MIA-induced osteoarthritis: The dose of monoiodoacetate (MIA) is critical and can affect the severity and progression of joint damage and pain.[5][16][17][18][19][20] Ensure accurate intra-articular injection. Spinal Nerve Ligation (SNL): Surgical skill is a major source of variability. Consistent and precise ligation of the L5/L6 spinal nerves is crucial to induce a stable neuropathic pain state without causing motor deficits.[4][8][21][22][23][24][25][26][27] |
| Animal Handling and Stress | Stress can significantly impact pain perception and behavioral responses. Acclimate animals to the testing environment and handle them consistently. Perform behavioral tests at the same time of day to minimize circadian variations. |
| Subjectivity in Behavioral Scoring | Blind the experimenter to the treatment groups to reduce bias. Use automated systems for behavioral assessment where possible (e.g., dynamic weight-bearing apparatus). For manual tests like von Frey, ensure consistent application of the stimulus. |
In Vitro Experiments
Issue: Inconsistent IC50 values in calcium flux assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound's low aqueous solubility can cause it to precipitate in aqueous assay buffers, leading to lower effective concentrations. Prepare stock solutions in 100% DMSO. When diluting into aqueous buffers, use a multi-step dilution process and vortex thoroughly. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including controls.[11][28] |
| Cell Health and Density | Use healthy, sub-confluent cells. Over-confluent or stressed cells can exhibit altered receptor expression and calcium signaling. Optimize cell seeding density to achieve a consistent monolayer on the day of the assay.[13][29][30][31] |
| Dye Loading and Leakage | Ensure consistent dye loading time and temperature. Uneven dye loading can lead to well-to-well variability. Some cell lines may actively transport the calcium dye out; in such cases, the use of probenecid (B1678239) in the loading buffer can prevent this.[30][31] |
| Assay Parameters | Optimize the concentration of the TRPV1 agonist (e.g., capsaicin) used for stimulation to be in the EC80-EC90 range to provide a sufficient window for detecting antagonist activity. The pre-incubation time with this compound should be optimized to allow for receptor binding. |
Issue: Difficulty in obtaining stable patch-clamp recordings.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Adsorption to Tubing/Pipette | Hydrophobic compounds like this compound can adsorb to plastic tubing and the glass micropipette. Use low-adsorption tubing and prepare fresh drug solutions. Consider including a low concentration of BSA (e.g., 0.1%) in the perfusion solution to reduce non-specific binding. |
| Unstable Seal Formation | Poor seal resistance can lead to noisy recordings. Ensure the pipette tip is clean and the cell membrane is healthy. Filtering the internal and external solutions can help remove particulate matter that may interfere with seal formation. |
| Pipette Clogging | If using a potassium gluconate-based internal solution, crystallization can occur and block the pipette tip.[15] Filter the internal solution before use and store it appropriately. |
| Voltage-Clamp Errors | Large currents can lead to significant series resistance errors. Use low-resistance pipettes and an amplifier with good series resistance compensation. Monitor the series resistance throughout the experiment and discard recordings if it changes significantly.[32] |
III. Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Influx | CHO cells expressing human TRPV1 | Capsaicin | 5-7 | [20] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| Carrageenan-induced thermal hyperalgesia | Rat | Paw withdrawal latency | Oral | Not explicitly stated, but effective at 10-100 µmol/kg | [3] |
| MIA-induced osteoarthritis | Rat | Weight-bearing deficit | Oral | Not explicitly stated, but effective at 10-100 µmol/kg | [3] |
| Post-operative pain | Rat | Paw withdrawal threshold | Oral | Not explicitly stated, but effective at 10-100 µmol/kg | [3] |
| Bone cancer pain | Mouse | Spontaneous flinching | Oral | Not explicitly stated, but effective at 10-100 µmol/kg | [3] |
Note: Specific ED50 values for this compound in various pain models are not consistently reported in the publicly available literature. The provided information indicates effective dose ranges.
IV. Experimental Protocols
Carrageenan-Induced Thermal Hyperalgesia in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for at least 3 days.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus).
-
Carrageenan Injection: Induce inflammation by injecting 100 µL of a 2% (w/v) carrageenan solution in sterile saline into the plantar surface of one hind paw.[10]
-
Drug Administration: Administer this compound or vehicle orally at a specified time before or after the carrageenan injection.
-
Thermal Hyperalgesia Assessment: At various time points after carrageenan injection (e.g., 2, 3, 4, and 6 hours), re-measure the paw withdrawal latency. A significant increase in paw withdrawal latency in the this compound treated group compared to the vehicle group indicates an analgesic effect.[10]
Calcium Flux Assay using a FLIPR Instrument
-
Cell Plating: Plate cells expressing TRPV1 (e.g., HEK293 or CHO cells) in a 96- or 384-well black-walled, clear-bottom plate and grow to a confluent monolayer.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.[13][28]
-
Compound Addition: Prepare a plate with serial dilutions of this compound. The FLIPR instrument will first add the antagonist solution to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Reading: The instrument will then add a pre-determined concentration of a TRPV1 agonist (e.g., capsaicin) to stimulate calcium influx. The fluorescence intensity is measured kinetically before and after the addition of the agonist.
-
Data Analysis: The antagonist effect of this compound is quantified by the reduction in the peak fluorescence signal induced by the agonist. Calculate IC50 values from the concentration-response curves.
V. Signaling Pathway and Workflow Diagrams
Caption: TRPV1 signaling pathway and site of action for this compound.
Caption: General experimental workflow for in vivo pain models.
Caption: Experimental workflow for a calcium flux assay.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. A Phase 1 Study to Evaluate the Bioavailability and Food Effect of 2 Solid-Dispersion Formulations of the TRPV1 Antagonist this compound, Relative to the Oral Solution Formulation, in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 11. Carrageenan-Induced Inflammatory Pain Model for Novel Analgesics [aragen.com]
- 12. Intact carrageenan-induced thermal hyperalgesia in mice lacking inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of osteoarthritis: characterization of a model induced by Mono-Iodo-Acetate injected in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phospholipase C mediated modulation of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 23. dovepress.com [dovepress.com]
- 24. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 25. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 26. iasp-pain.org [iasp-pain.org]
- 27. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. moleculardevices.com [moleculardevices.com]
- 31. moleculardevices.com [moleculardevices.com]
- 32. Spontaneous and evoked pain-associated behaviors in a rat model of neuropathic pain respond differently to drugs with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-102 Technical Support Center: Experimental Controls and Best Practices
Welcome to the technical support center for ABT-102, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation, integrating various noxious stimuli including heat, protons (acidic conditions), and capsaicin (B1668287).[3][4][5] this compound functions by competitively blocking the activation of the TRPV1 receptor, thereby inhibiting downstream signaling pathways involved in pain transmission.[6]
Q2: What are the common in vitro and in vivo models used to assess the efficacy of this compound?
A2: The efficacy of this compound is typically evaluated in a variety of preclinical models.
-
In Vitro: Cell-based assays are commonly used to determine the potency and selectivity of this compound. These often involve cells expressing the TRPV1 receptor (e.g., HEK293 or CHO cells) where changes in intracellular calcium levels are measured in response to a TRPV1 agonist, with and without this compound.[1][5][7]
-
In Vivo: Rodent models of pain are frequently employed to assess the analgesic properties of this compound. Common models include those for inflammatory pain (e.g., carrageenan- or complete Freund's adjuvant-induced paw edema), neuropathic pain, and bone cancer pain.[4][8]
Q3: What is the solubility of this compound and how should I prepare it for experiments?
A3: this compound is a highly lipophilic compound with poor aqueous solubility (approximately 0.05 µg/mL in buffer).[1] To overcome this, amorphous solid dispersions (ASDs) have been developed to enhance its solubility and dissolution rate.[1][9][10] For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a suitable concentration for administration.[11] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: Low signal or no response in a calcium flux assay (e.g., FLIPR).
-
Possible Cause 1: Poor Cell Health.
-
Solution: Ensure cells are healthy, within a low passage number, and not overgrown. Use cells that are at 80-90% confluency.
-
-
Possible Cause 2: Ineffective Dye Loading.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time (typically 30-60 minutes at 37°C). Ensure the loading buffer is appropriate for your cell line. For some cell lines like CHO, the addition of probenecid (B1678239) may be necessary to prevent dye extrusion.[12]
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Confirm the expression of functional TRPV1 receptors in your cell line using a potent agonist like capsaicin as a positive control.
-
-
Possible Cause 4: Compound Precipitation.
-
Solution: Due to its low solubility, this compound may precipitate in aqueous assay buffers. Prepare stock solutions in DMSO and ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation.
-
Issue: High background fluorescence or well-to-well variability.
-
Possible Cause 1: Uneven Cell Plating.
-
Solution: Ensure a uniform single-cell suspension before plating and use appropriate techniques to avoid clumping. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check for and address any microbial contamination in your cell cultures.
-
-
Possible Cause 3: Assay Plate Issues.
-
Solution: Use high-quality, black-walled, clear-bottom plates to minimize background fluorescence and crosstalk between wells.
-
In Vivo Animal Studies
Issue: Lack of efficacy or inconsistent results in pain models.
-
Possible Cause 1: Improper Drug Formulation and Administration.
-
Solution: Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations on the day of the experiment. Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a consistent volume based on the animal's body weight.
-
-
Possible Cause 2: Insufficient Dose or Inappropriate Timing.
-
Solution: Perform a dose-response study to determine the optimal effective dose of this compound in your specific pain model. The timing of administration relative to the induction of pain and behavioral testing is critical and should be optimized.
-
-
Possible Cause 3: Variability in the Pain Model.
-
Possible Cause 4: Animal Stress.
-
Solution: Acclimate animals to the testing environment and handling procedures to minimize stress-induced variability in behavioral responses.[14]
-
Issue: Observation of hyperthermia (increased body temperature).
Data Presentation
Table 1: In Vitro Potency of this compound against Human TRPV1 Receptor
| Agonist | Assay Type | Cell Line | IC₅₀ (nM) |
| Capsaicin | Calcium Influx | HEK293 | 5 - 7 |
| N-arachidonyl dopamine | Calcium Influx | HEK293 | Data not available |
| Anandamide | Calcium Influx | HEK293 | Data not available |
| Protons (pH 5.0) | Calcium Influx | HEK293 | Data not available |
| Heat (45°C) | Electrophysiology | HEK293 | 1 - 16 |
| Data synthesized from reference[6]. |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | Efficacy Endpoint | Effective Dose Range |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | Paw Withdrawal Latency | 10 - 100 µmol/kg |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Oral | Paw Withdrawal Threshold | 3 - 30 mg/kg |
| Post-operative Pain | Rat | Oral | Spontaneous Pain Behaviors | Data not available |
| Bone Cancer Pain | Mouse | Oral | Spontaneous Pain Behaviors | 10 - 100 mg/kg |
| Data synthesized from references[4][6]. |
Experimental Protocols
Detailed Methodology 1: In Vitro Calcium Imaging Assay (FLIPR)
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human TRPV1 into black-walled, clear-bottom 384-well plates at a density of 10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Aspirate the culture medium and add 20 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentration of this compound and control compounds (vehicle, positive control antagonist like capsazepine) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
The FLIPR instrument will add 20 µL of the compound solution to the cell plate.
-
-
Agonist Addition and Signal Reading:
-
Prepare a 4X concentration of a TRPV1 agonist (e.g., capsaicin at an EC₈₀ concentration).
-
After a 15-20 minute incubation with the antagonist, the FLIPR instrument will add 10 µL of the agonist solution.
-
Measure the fluorescence signal immediately before and after the addition of the agonist for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) from baseline.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Generate a dose-response curve and calculate the IC₅₀ value for this compound.
-
Detailed Methodology 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation:
-
House male Sprague-Dawley rats (180-220 g) in a controlled environment for at least 3 days prior to the experiment.
-
Allow free access to food and water.
-
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 100 µL of a 1% carrageenan solution in saline into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Assessment of Thermal Hyperalgesia:
-
Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) at baseline and at the same time points as the edema measurement.[15]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal.
-
Determine the paw withdrawal latency.
-
Compare the results between the this compound treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Caption: Experimental workflow for an in vitro calcium imaging assay.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theory.labster.com [theory.labster.com]
ABT-102 delivery methods for consistent results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ABT-102 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound.
Issue 1: Compound Precipitation in Aqueous Solutions
-
Question: My this compound solution, initially clear in an organic solvent, becomes cloudy or shows visible precipitate upon dilution in my aqueous experimental buffer (e.g., cell culture medium, saline). What should I do?
-
Answer: this compound is a hydrophobic compound with low aqueous solubility, making precipitation a common challenge. Here is a systematic approach to address this issue:
-
Optimize the Solvent System: The choice and concentration of organic solvents are critical.
-
Initial Dissolution: Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before any aqueous dilution. Sonication may be required to achieve complete dissolution.
-
Co-solvents: For in vivo preparations, using a co-solvent system is highly recommended. A commonly used formulation is a three-part system.
-
Final Solvent Concentration: Keep the final concentration of organic solvents in your in vitro assays as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should be below 0.5%.
-
-
Refine the Dilution Technique:
-
Stepwise Dilution: Avoid a single, large-volume dilution. Instead, perform serial dilutions, gradually introducing the aqueous buffer to the concentrated this compound stock solution.
-
Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to promote rapid and uniform dispersion.
-
-
Consider Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): For oral administration, formulating this compound as an ASD with hydrophilic polymers and surfactants can significantly enhance its apparent solubility and dissolution rate.
-
Nanoparticle Formulations: Preparing amorphous this compound nanoparticles is another strategy to improve solubility and stability.
-
-
Verify Solubility Limits:
-
Pre-experiment Check: Before your main experiment, perform a small-scale test to determine the kinetic solubility of this compound in your final assay buffer at the desired concentration. This will help you identify a workable concentration range and avoid precipitation during the experiment.
-
-
Issue 2: Inconsistent Results in In Vivo Pain Models
-
Question: I am observing high variability in the analgesic effect of this compound in my animal pain models. What could be the cause?
-
Answer: Inconsistent in vivo results can stem from several factors related to drug delivery and the experimental model itself.
-
Route of Administration: The choice of delivery route can significantly impact the bioavailability and efficacy of this compound.
-
Oral Gavage: While convenient, oral delivery of this compound can be affected by its low solubility, potentially leading to variable absorption. Using an optimized formulation, such as an ASD, is crucial for consistent oral bioavailability.
-
Intraperitoneal (i.p.) Injection: I.p. administration can provide more consistent systemic exposure compared to oral delivery, especially when using a well-formulated solution.
-
-
Formulation Stability: Ensure your this compound formulation is stable throughout the experiment. Prepare fresh solutions daily and visually inspect for any signs of precipitation before each administration.
-
Dosing Regimen:
-
Animal Model Considerations:
-
Issue 3: Hyperthermia as a Side Effect
-
Question: I am observing an increase in the body temperature of my animals after this compound administration. How can I manage and interpret this effect?
-
Answer: Hyperthermia is a known on-target effect of TRPV1 antagonists.[8] Understanding and managing this side effect is crucial for the successful execution of your in vivo studies.
-
Monitoring Body Temperature:
-
Baseline Measurement: Always measure the baseline body temperature of the animals before drug administration.
-
Time-course Monitoring: Monitor body temperature at regular intervals after this compound administration to characterize the onset, peak, and duration of the hyperthermic effect.
-
-
Mitigation Strategies:
-
Repeated Dosing: The hyperthermic effect of this compound has been shown to attenuate with repeated dosing.[1][2] A daily dosing regimen for 2-3 days may lead to tolerance to the hyperthermic effect while maintaining or even enhancing the analgesic effect.
-
Dose Selection: Use the lowest effective dose of this compound to minimize the hyperthermic response.
-
-
Experimental Design:
-
Control Groups: Always include a vehicle-treated control group to account for any temperature fluctuations due to handling or other experimental procedures.
-
Data Interpretation: When analyzing your pain-related endpoints, consider the potential influence of hyperthermia on the animals' behavior.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[8] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, capsaicin, and low pH. By blocking the activation of TRPV1, this compound inhibits the transmission of pain signals.
2. How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent. A common practice is to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. What are the recommended formulations for in vivo administration?
The choice of formulation depends on the route of administration. Here are some commonly used vehicle formulations:
| Route of Administration | Vehicle Composition |
| Oral Gavage | 10% DMSO, 90% Corn Oil |
| Intraperitoneal (i.p.) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Intraperitoneal (i.p.) Injection | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Important: Always prepare fresh working solutions on the day of the experiment. When preparing these formulations, dissolve this compound in DMSO first before adding the other components sequentially with thorough mixing at each step.
4. What are the reported IC50 values for this compound?
The IC50 value of this compound for TRPV1 can vary depending on the assay conditions and the species.
| Species | Assay Type | Reported IC50 (nM) |
| Human | Calcium influx | ~5-7 |
| Rat | Electrophysiology (capsaicin-evoked currents) | ~1-16 |
| Guinea Pig | Calcium influx (capsaicin-induced) | Varies with assay conditions |
5. What are the expected effects of this compound in preclinical pain models?
This compound has demonstrated efficacy in various rodent models of inflammatory, neuropathic, and cancer-related pain.[1][2] It has been shown to reduce both spontaneous pain behaviors and hypersensitivity to thermal and mechanical stimuli.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle suitable for i.p. injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder. For a 1 mg/mL final solution, you will need 1 mg of this compound for every 1 mL of vehicle.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a concentrated stock solution. For a final vehicle composition of 10% DMSO, you will add 100 µL of DMSO for every 1 mL of the final solution.
-
Vortex the tube thoroughly to ensure the this compound is completely dissolved. If necessary, briefly sonicate the solution.
-
Add PEG300 to the DMSO solution. For a final vehicle composition of 40% PEG300, add 400 µL of PEG300 for every 1 mL of the final solution. Vortex to mix.
-
Add Tween-80 to the solution. For a final vehicle composition of 5% Tween-80, add 50 µL of Tween-80 for every 1 mL of the final solution. Vortex to mix.
-
Slowly add sterile saline to the mixture to reach the final desired volume. For a final vehicle composition of 45% saline, add 450 µL of saline for every 1 mL of the final solution. Add the saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Prepare this solution fresh on the day of the experiment.
Protocol 2: In Vitro Cell Viability Assay with this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric assay such as the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a specialized solubilizing buffer)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Visualizations
Caption: A streamlined workflow for the in vivo delivery and assessment of this compound.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Anti-Inflammatory Effects of BoNT/A Against Complete Freund’s Adjuvant-Induced Arthritis Pain in Rats: Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 8. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABT-102 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of ABT-102 solutions. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its chemical structure is 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea. The molecule comprises three key functional groups: an indazole ring, a urea (B33335) linkage, and a substituted indane moiety. These groups are important to consider for understanding its stability, as the urea linkage can be susceptible to hydrolysis and the indazole ring to oxidation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at low temperatures. The following table summarizes the recommended storage conditions and expected stability periods.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Working solutions for in vivo experiments should be prepared fresh on the day of use to ensure potency and avoid degradation.[1]
Q3: this compound has poor aqueous solubility. How can I prepare stable solutions?
A3: this compound is a lipophilic compound with low aqueous solubility, which can present challenges in preparing stable solutions for in vitro and in vivo experiments. To overcome this, various formulation strategies can be employed. The following table outlines some tested solvent systems for preparing this compound solutions.
| Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.17 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.17 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.17 mM)[1] |
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Poor aqueous solubility of this compound. | - Utilize a co-solvent system as outlined in the FAQ section. - Consider formulating this compound as an amorphous solid dispersion or in nanoparticles to enhance solubility. - Prepare fresh solutions before each experiment. |
| Loss of compound activity over time | Chemical degradation of this compound. Potential degradation pathways include hydrolysis of the urea linkage and oxidation of the indazole ring. | - Store stock solutions at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles. - Prepare working solutions fresh daily. - Protect solutions from light and exposure to strong oxidizing agents. |
| Inconsistent experimental results | Variability in solution preparation or degradation of the compound. | - Standardize the solution preparation protocol, including solvent composition and handling procedures. - Use a validated analytical method, such as HPLC, to confirm the concentration and purity of the this compound solution before each experiment. - Ensure proper storage of all solutions. |
Experimental Protocols
Stability-Indicating HPLC Method (Proposed)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of this compound in solution. While a specific validated method for this compound is not publicly available, the following protocol is proposed as a starting point for method development, based on methods for structurally related compounds containing urea and indazole moieties.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a phosphate (B84403) buffer at a slightly acidic pH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 220-280 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the method's stability-indicating capability.
Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation and stability analysis of this compound solutions.
TRPV1 Signaling Pathway and Inhibition by this compound
Caption: Simplified TRPV1 signaling cascade and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Analysis of ABT-102 and Other TRPV1 Antagonists in Pain Research
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociceptive signaling pathways, has emerged as a promising therapeutic target for the management of various pain states. This has led to the development of numerous TRPV1 antagonists, with ABT-102 being a notable candidate. This guide provides a comprehensive comparison of the efficacy of this compound against other prominent TRPV1 antagonists, supported by experimental data and detailed methodologies.
Overview of TRPV1 Antagonism
TRPV1 is a non-selective cation channel activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers.[1] Its activation on sensory neurons leads to the transmission of pain signals.[1] TRPV1 antagonists work by blocking this receptor, thereby inhibiting the downstream signaling cascade responsible for pain perception.[1]
Comparative Efficacy of TRPV1 Antagonists
The following tables summarize the preclinical efficacy of this compound in comparison to other well-characterized TRPV1 antagonists in various animal models of pain.
Table 1: In Vitro Potency of Selected TRPV1 Antagonists
| Compound | Target | Assay | Potency (IC50/pKi) | Reference |
| This compound | Human TRPV1 | Not Specified | 1-16 nM (IC50) | [2] |
| A-425619 | Human TRPV1 | Not Specified | 3-9 nM (IC50) | |
| JNJ-17203212 | Human TRPV1 | Capsaicin-evoked response | 7.3 (pKi) | |
| Capsazepine | Rat TRPV1 | Capsaicin-induced Ca2+ influx | 651.9 nM (IC50) | [3] |
| BCTC | Rat TRPV1 | Not Specified | Not Specified | [4] |
Table 2: In Vivo Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Pain Assay | Efficacy | Reference |
| This compound | Rat | Complete Freund's Adjuvant (CFA) | Effective in reducing thermal and mechanical hyperalgesia | [2] |
| A-425619 | Rat | Complete Freund's Adjuvant (CFA) | ED50 = 40 µmol/kg (p.o.) for reducing mechanical hyperalgesia | [5] |
| JNJ-17203212 | Rat | Acetic acid-induced visceral hypersensitivity | Significant reduction in visceral motor response at 30 mg/kg | [6] |
| Capsazepine | Guinea Pig | Inflammatory hyperalgesia | Reverses hypersensitivity | [7] |
Table 3: In Vivo Efficacy in Neuropathic and Other Pain Models
| Compound | Animal Model | Pain Assay | Efficacy | Reference |
| This compound | Rodent | Bone cancer, post-operative, osteoarthritic pain | Effective in blocking nociception | [2] |
| A-425619 | Rat | Post-operative pain | Maintained efficacy after 5 days of p.o. dosing | [5] |
| JNJ-17203212 | Mouse | Bone cancer pain | Decreased ongoing and movement-evoked pain behaviors | [8] |
| Capsazepine | Guinea Pig | Neuropathic mechanical hyperalgesia | Reverses hypersensitivity | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for assessing analgesic efficacy.
Detailed Experimental Protocols
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold of an animal's paw in response to a mechanical stimulus, indicating the level of mechanical allodynia.
-
Apparatus: A set of von Frey filaments with calibrated bending forces or an electronic von Frey apparatus.
-
Procedure:
-
Acclimatize the animal (rat or mouse) in a transparent plastic cage with a wire mesh floor for at least 30 minutes.[9]
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with increasing force until the filament bends or the animal withdraws its paw.[10]
-
When using an electronic apparatus, the force at which the paw is withdrawn is automatically recorded.[9] For manual filaments, the "up-down" method is often employed to determine the 50% withdrawal threshold.[11]
-
Repeat the measurement several times on each paw, with a minimum interval of 3-5 minutes between stimulations on the same paw, and average the results.[10]
-
Formalin Test for Inflammatory Pain
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the evaluation of different pain mechanisms.
-
Procedure:
-
Inject a dilute solution of formalin (typically 1-5%) into the plantar surface of the animal's hind paw.[12][13]
-
Immediately after injection, place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or flinching the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-40 minutes post-injection).[14][15]
-
The early phase is thought to represent direct activation of nociceptors, while the late phase involves inflammatory processes and central sensitization.[13][16]
-
Monoiodoacetate (MIA) Model of Osteoarthritis Pain
This model induces a progressive joint degeneration and pain state that mimics human osteoarthritis.
-
Procedure:
-
Anesthetize the animal (typically a rat or mouse).
-
Inject a solution of monoiodoacetate (MIA) directly into the intra-articular space of the knee joint.[17][18]
-
Pain behaviors, such as mechanical allodynia (assessed by the von Frey test) and altered weight-bearing, develop over several days to weeks.[17][19]
-
Assess pain-related behaviors at various time points post-MIA injection to evaluate the efficacy of the test compound.[20]
-
Conclusion
This compound demonstrates potent and selective antagonism of the TRPV1 receptor, translating to significant analgesic effects in a variety of preclinical pain models. Its efficacy is comparable to other well-studied TRPV1 antagonists such as A-425619 and JNJ-17203212. A common challenge with TRPV1 antagonists is the induction of hyperthermia; however, studies have shown that with repeated dosing of this compound, this effect can be attenuated. The data presented in this guide underscore the therapeutic potential of TRPV1 antagonists in pain management and provide a foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel TRPV1 receptor antagonist JNJ-17203212 attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. criver.com [criver.com]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Ongoing Pain in the MIA Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuchemsciences.com [nuchemsciences.com]
ABT-102: A Comparative Selectivity Profile Analysis for Researchers
In the landscape of transient receptor potential vanilloid 1 (TRPV1) antagonists, ABT-102 has emerged as a compound of significant interest for therapeutic development, primarily in the context of pain management. This guide provides a detailed comparison of the selectivity profile of this compound against other notable TRPV1 antagonists, supported by experimental data and methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the relative performance of these compounds.
Selectivity Profile Comparison of TRPV1 Antagonists
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. An ideal TRPV1 antagonist would exhibit high potency at the intended target with minimal interaction with other receptors, ion channels, and enzymes. The following table summarizes the available quantitative data on the selectivity of this compound and other well-characterized TRPV1 antagonists.
| Compound | Target | Potency (IC50/Ki) | Off-Target Activity (Selectivity) |
| This compound | TRPV1 | IC50: 1-16 nM[1] | Potent and selective. Limited information on broad panel screening in the public domain. |
| Capsazepine | TRPV1 | IC50: ~149 nM (capsaicin-induced Ca2+ influx in hTRPV1-HEK293 cells)[2] | Non-selective. Known to inhibit nicotinic acetylcholine (B1216132) receptors, voltage-gated Ca2+ channels, and TRPM8.[3] |
| A-425619 | TRPV1 | IC50: 5 nM (capsaicin-induced Ca2+ influx in hTRPV1-HEK293 cells)[2][4] | Highly selective. Inactive (IC50 > 10 µM) against a wide range of GPCRs, enzymes, transporters, and other ion channels. Weak activity at TRPM8 (IC50 = 8 µM).[2] |
| AMG-9810 | TRPV1 | IC50: 24.5 nM (human TRPV1)[5] | Selective. Screened against a panel of G protein-coupled receptors and ion channels with demonstrated selectivity for TRPV1.[5] |
| BCTC | TRPV1 | IC50: 35 nM (rat TRPV1, capsaicin-induced activation)[3] | Selective for TRPV1 over other TRP channels. |
| SB-366791 | TRPV1 | pKb: 7.74 (capsaicin-induced Ca2+ assay)[6] | Highly selective. Showed little or no effect in a panel of 47 binding assays (GPCRs and ion channels) and various electrophysiological assays. No effect on hyperpolarisation-activated current (Ih) or Voltage-gated Ca2+-channels (VGCC).[6][7] |
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays commonly employed in the characterization of TRPV1 antagonists.
Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay
This high-throughput assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL Geneticin.
-
Cells are plated at a density of 10,000 cells/well in 384-well black, clear-bottom plates and incubated overnight.[8]
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive dye, such as Fluo-4 AM, in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[9]
3. Compound Addition and Incubation:
-
Serial dilutions of the test compounds (e.g., this compound) and control antagonists are prepared.
-
The dye solution is removed, and the compound dilutions are added to the respective wells. The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is established.
-
An agonist solution (e.g., capsaicin (B1668287) at a concentration that elicits a submaximal response, EC50) is added to all wells to activate the TRPV1 channels.
-
The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured kinetically.
5. Data Analysis:
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the TRPV1 receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the TRPV1 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate binding buffer.
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-resiniferatoxin) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard TRPV1 antagonist.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[10]
4. Radioactivity Measurement:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context of this compound's selectivity, the following diagrams illustrate the experimental workflow for selectivity screening and the TRPV1 signaling pathway.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Analgesic Effects of ABT-102 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of ABT-102, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with other alternative TRPV1 antagonists in various preclinical models of pain. The information presented is supported by experimental data from peer-reviewed scientific literature.
Comparative Efficacy of TRPV1 Antagonists
The analgesic effects of this compound and other TRPV1 antagonists have been evaluated in several well-established rodent models of inflammatory, neuropathic, and osteoarthritic pain. The following tables summarize the available quantitative data on the efficacy of these compounds.
| Compound | Inflammatory Pain Model (Carrageenan-Induced Thermal Hyperalgesia in Rats) | Neuropathic Pain Model (Spinal Nerve Ligation-Induced Mechanical Allodynia in Rats) | Osteoarthritis Pain Model (MIA-Induced Weight-Bearing Deficit in Rats) |
| This compound | Effective in blocking nociception[1] | Decreased pain behaviors[1] | Improved grip strength after 12 days of dosing[2] |
| A-993610 | Similar enhanced analgesic activity to this compound with repeated dosing[1] | Data not available | Similar enhanced analgesic activity to this compound with repeated dosing[1] |
| AMG-517 | Minimum effective dose of 1 mg/kg (i.p.) in a mild heat injury model[3] | Data not available | ED50 of ~30-35 µmol/kg in a rat OA model[4] |
| SB-705498 | Minimum effective dose of 10 mg/kg (i.p.) in a mild heat injury model[3] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to assess inflammatory pain.
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Inflammation: A 1% or 2% (w/v) solution of lambda carrageenan in sterile saline is prepared. 100 µL of the carrageenan solution is injected into the plantar surface of the right hind paw of the rat.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours). A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before or after the carrageenan injection. An increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model is used to mimic neuropathic pain resulting from peripheral nerve injury.
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Surgical Procedure:
-
The rats are anesthetized.
-
A dorsal midline incision is made to expose the L5 and L6 spinal nerves.
-
The L5 and L6 spinal nerves are tightly ligated with silk sutures.
-
The muscle and skin are then closed with sutures.
-
-
Assessment of Mechanical Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the ipsilateral hind paw. A decrease in the paw withdrawal threshold indicates mechanical allodynia.
-
Drug Administration: Test compounds or vehicle are administered, and the paw withdrawal threshold is reassessed to determine the analgesic effect.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Pain in Rats
This model mimics the pain and joint degradation associated with osteoarthritis.
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 1-3 mg in 50 µL of sterile saline) is made into the knee joint of the rat.
-
Assessment of Pain-Related Behaviors:
-
Weight-Bearing Deficit: An incapacitance tester is used to measure the distribution of weight between the hind limbs. An increased asymmetry, with less weight on the MIA-injected limb, indicates pain.[5][6][7][8][9][10][11][12]
-
Mechanical Allodynia: Paw withdrawal thresholds to von Frey filaments can also be measured.
-
-
Drug Administration: Test compounds or vehicle are administered, and the changes in weight-bearing or paw withdrawal thresholds are measured to assess analgesic efficacy.
Visualizations
Experimental Workflow for Validating Analgesic Effects
Caption: Workflow for validating analgesic effects in preclinical models.
TRPV1 Signaling Pathway in Nociception
Caption: Simplified TRPV1 signaling pathway in nociceptive neurons.
References
- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 5. Weight bearing as a measure of disease progression and efficacy of anti-inflammatory compounds in a model of monosodium iodoacetate-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monosodium iodoacetate-induced osteoarthritis produces pain-depressed wheel running in rats: Implications for preclinical behavioral assessment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rrpharmacology.ru [rrpharmacology.ru]
- 11. inotiv.com [inotiv.com]
- 12. Pain Intensity and Trajectory Following Intra-Articular Injection of Mono-Iodoacetate in Experimental Osteoarthritis: A Meta-Analysis of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-102 and Other TRPV1 Antagonists in Early Phase Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. This guide provides a comparative overview of the clinical trial results for ABT-102, a potent TRPV1 antagonist, alongside other notable compounds in its class: SB-705498 and AMG-517. The following sections detail the quantitative outcomes, experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from early-phase clinical trials of this compound and its comparators.
Table 1: Efficacy of TRPV1 Antagonists on Pain Thresholds in Healthy Volunteers
| Compound | Dose | Pain Model | Primary Endpoint | Result | Citation |
| This compound | 4 mg BID | Heat Pain | Change in Heat Pain Threshold (HPT) | Day 5 Cutaneous HPT: Increase of 5.3°C vs. placebo | [1] |
| 4 mg BID | Warmth Detection | Change in Warm Detection Threshold (WDT) | Day 5 Cutaneous WDT: Increase of 1.6°C vs. placebo | [1] | |
| SB-705498 | 400 mg single dose | Capsaicin-induced flare | Reduction in flare area | Significant reduction (P=0.0047) vs. placebo | [2] |
| 400 mg single dose | UVB-induced hyperalgesia | Change in Heat Pain Tolerance | Increase of 0.93°C vs. placebo | [2] | |
| AMG-517 | 2, 8, or 15 mg single dose | Post-operative dental pain | Pain Relief | Not specified in available abstracts | [3] |
Table 2: Hyperthermia as a Side Effect of TRPV1 Antagonists
| Compound | Dose | Population | Key Finding | Citation |
| This compound | 1, 2, and 4 mg BID | Healthy Volunteers | Core body temperature remained below 39°C. | [1] |
| AMG-517 | Single doses | Healthy Volunteers & Dental Pain Patients | Marked, reversible, and dose-dependent hyperthermia, with some patients exceeding 40°C. | [3][4] |
| SB-705498 | 400-1000 mg single dose | Dental Pain Patients | Trend towards a slight, transient increase in body temperature 2 hours post-dosing. | Not directly cited in the provided search results |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the methodologies employed in the key studies cited.
This compound: Phase I Study in Healthy Volunteers (NCT00854659)
-
Study Design: A multiple-dose, double-blind, placebo-controlled, randomized trial.[1]
-
Participants: 36 healthy male and female volunteers.[1]
-
Inclusion Criteria: General good health.[1]
-
Exclusion Criteria: History of significant drug sensitivity, allergy to soy products, requirement for concomitant medications, pregnancy or breastfeeding, history of drug or alcohol abuse, positive hepatitis or HIV test, certain pre-existing medical conditions or gastrointestinal surgeries, and recent participation in another clinical trial.[1]
-
-
Intervention: Participants were randomized to receive this compound (1 mg, 2 mg, or 4 mg twice daily) or a placebo for 7 days.[1]
-
Outcome Measures:
-
Statistical Analysis: A mixed-model for repeated measures was used to analyze the data. [Not directly cited, but a common method for such trial designs]
SB-705498: Phase I Study in Healthy Volunteers
-
Study Design: A randomized, placebo-controlled, single-blind, cross-over trial.[2]
-
Participants: 19 healthy volunteers.[2]
-
Intervention: Participants received a single oral dose of 400 mg SB-705498 or a placebo.[2]
-
Pain Induction and Assessment:
-
Capsaicin-induced flare: Capsaicin was applied to the skin to induce a flare response, and the area of the flare was measured.[2]
-
UVB-induced hyperalgesia: A specific dose of UVB radiation was administered to a small area of the skin to induce inflammation and hyperalgesia. Heat pain tolerance was then assessed at this site.[2]
-
-
Statistical Analysis: Specific statistical tests used were not detailed in the provided abstracts.
AMG-517: Phase Ib Dental Pain Study
-
Study Design: A double-blind, placebo-controlled, randomized, parallel-group, multi-center study.[3]
-
Participants: Patients experiencing moderate to severe post-operative pain following third molar extraction.[3]
-
Intervention: Single doses of placebo, 2 mg, 8 mg, or 15 mg of AMG-517 were administered.[3]
-
Outcome Measures: The primary outcome was likely a measure of pain relief, though specifics were not available in the reviewed abstracts. Body temperature was also monitored.[3]
-
Statistical Analysis: Details of the statistical analysis plan were not available in the provided search results.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Thermal pain and detection threshold modulation in augmented reality [frontiersin.org]
A Researcher's Guide to ABT-102: A Tool Compound for TRPV1 Target Validation
This guide provides a comprehensive comparison of ABT-102, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with other common alternatives used for target validation. It is intended for researchers, scientists, and drug development professionals seeking to understand the utility and experimental application of this compound in pain research.
Introduction to TRPV1 and the Role of this compound
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] It functions as a crucial molecular integrator for a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and chemical ligands like capsaicin (the pungent component of chili peppers).[1][2] Activation of TRPV1 leads to a painful, burning sensation, and its sensitization under inflammatory conditions contributes to thermal hyperalgesia. This central role in pain pathways makes TRPV1 a compelling target for the development of novel analgesics.[3][4]
This compound, chemically known as (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a potent and highly selective TRPV1 antagonist developed by Abbott Laboratories.[1][5][6] It has demonstrated significant efficacy in a wide range of preclinical pain models, including those for inflammatory, osteoarthritic, postoperative, and bone cancer pain.[2][7][8] Its robust profile makes it an excellent tool compound for validating the therapeutic hypothesis of TRPV1 antagonism in various disease contexts.
Comparative Analysis of TRPV1 Antagonists
This compound stands out among several tool compounds used for TRPV1 research. While early antagonists like Capsazepine and BCTC have been instrumental, they often come with limitations such as species-specific effects or off-target activities.[8][9] this compound offers high potency and selectivity, providing more reliable data for target validation. A significant consideration for this class of compounds is the on-target side effect of hyperthermia. This compound is known to cause a mild and transient increase in core body temperature, an effect that notably attenuates with repeated dosing in preclinical models.[1][2]
Quantitative Data Comparison
The following table summarizes the key properties of this compound and other commonly used TRPV1 antagonists.
| Compound | Potency (IC50/Ki) | Selectivity | Key In Vivo Effects | Noteworthy Limitations |
| This compound | IC50: 1–16 nM[1] | High for TRPV1 | Analgesic in multiple pain models[2][7]; Causes transient hyperthermia that tolerates with repeated dosing[1][2] | Hyperthermia at analgesic doses |
| Capsazepine | IC50: ~0.4 µM | Not highly selective; interacts with other channels (e.g., Ca2+, nAChR, TRPM8)[8] | Ineffective in many rodent pain models but effective in guinea pigs[8] | Poor in vivo efficacy in rodents; significant off-target effects[8] |
| BCTC | IC50: ~5-40 nM | Generally selective for TRPV1 | Partially attenuates neuropathic tactile hypersensitivity[8] | Poor aqueous solubility and short half-life[9] |
| AMG9810 | IC50: ~5-100 nM | Selective for TRPV1 | Blocks capsaicin- and heat-induced responses | Limited public data on in vivo efficacy in diverse pain models |
| A-993610 | Potency comparable to this compound | High for TRPV1 | Similar to this compound, repeated dosing enhances analgesia and attenuates hyperthermia[2] | Less extensively characterized in public literature than this compound |
Key Experimental Protocols for TRPV1 Validation
Validating the role of TRPV1 using a tool compound like this compound involves a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
-
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
-
Objective: To measure the ability of an antagonist to inhibit agonist-induced calcium influx through the TRPV1 channel.
-
Methodology:
-
Cell Culture: Use a stable cell line, such as HEK293 or CHO, engineered to express the human or rodent TRPV1 channel.
-
Dye Loading: Plate the cells in 96- or 384-well plates and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a specific period.
-
Agonist Challenge: Add a known TRPV1 agonist, typically capsaicin (at an EC80 concentration) or protons (acidic buffer), to stimulate the channel.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. Antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal, from which an IC50 value can be calculated.[10][11]
-
-
-
Automated Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of an antagonist on the ion currents flowing through the TRPV1 channel.
-
Methodology:
-
Cell Preparation: Use TRPV1-expressing cells in a specialized automated patch-clamp system (e.g., QPatch, Patchliner).
-
Seal Formation: The system automatically establishes a high-resistance (giga-ohm) seal between a single cell and the recording electrode.
-
Current Recording: A holding potential is applied, and TRPV1-mediated currents are elicited by applying an agonist (e.g., capsaicin) or a heat ramp.
-
Antagonist Application: The antagonist compound is perfused over the cell, and the reduction in the elicited current is measured.
-
Analysis: This technique provides detailed information on the mechanism of inhibition (e.g., competitive vs. non-competitive) and the potency of the antagonist.[11]
-
-
In Vivo Models
-
CFA-Induced Inflammatory Pain Model
-
Objective: To assess the efficacy of the antagonist in a model of persistent inflammatory pain and thermal hyperalgesia.
-
Methodology:
-
Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of a rodent's hind paw to induce localized, persistent inflammation.
-
Baseline Measurement: Before and after CFA injection (typically 24-48 hours), measure baseline thermal and mechanical sensitivity using methods like the Hargreaves test (for heat) and von Frey filaments (for mechanical).
-
Compound Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage).
-
Post-Dose Assessment: At various time points after administration, re-assess thermal and mechanical withdrawal thresholds.
-
Outcome: A successful antagonist will significantly reverse the CFA-induced reduction in withdrawal latency (thermal hyperalgesia) and withdrawal threshold (mechanical allodynia).[2]
-
-
-
Body Temperature Measurement
-
Objective: To evaluate the hyperthermic side effect, a known on-target effect of TRPV1 antagonists.
-
Methodology:
-
Animal Implantation: Surgically implant biotelemetry devices into the abdominal cavity of rats or mice to allow for continuous monitoring of core body temperature.
-
Acclimation: Allow animals to recover from surgery and acclimate to their housing.
-
Compound Administration: Administer a single dose or repeated doses of this compound.
-
Data Collection: Record core body temperature continuously before, during, and after treatment.
-
Analysis: Analyze the data to determine the magnitude and duration of any temperature change compared to vehicle-treated controls. This is critical for understanding the therapeutic window and the development of tolerance to this effect.[1][2]
-
-
Visualizing Pathways and Workflows
To better illustrate the context in which this compound is used, the following diagrams depict the TRPV1 signaling pathway and a standard experimental workflow for its validation.
References
- 1. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Benchmarking ABT-102 Against Novel TRPV1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transient receptor potential vanilloid 1 (TRPV1) inhibitor, ABT-102, with novel TRPV1 antagonists. The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to TRPV1 and its Inhibition
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and signaling of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[1] Its activation on sensory neurons leads to the sensation of pain, making it a key target for the development of novel analgesics. This compound is a potent and selective antagonist of the TRPV1 receptor that has been evaluated in clinical trials for pain management.[2] This guide benchmarks this compound against other novel TRPV1 inhibitors, providing a comparative analysis of their in vitro potency and in vivo efficacy.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data for this compound and two other notable TRPV1 inhibitors, AMG-517 and SB-705498, which have also undergone clinical investigation.[3]
Table 1: In Vitro Potency of TRPV1 Antagonists
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Reference |
| This compound | Human TRPV1 | Ca2+ influx | Capsaicin | 5-7 | [2] |
| AMG-517 | Human TRPV1 | Ca2+ influx | Capsaicin | 1-2 | [4] |
| Human TRPV1 | Electrophysiology | Capsaicin | 0.76 | [4] | |
| Human TRPV1 | Electrophysiology | Protons (pH 5.3) | 0.62 | [4] | |
| Human TRPV1 | Electrophysiology | Heat (50°C) | 1.3 | [4] | |
| SB-705498 | Human TRPV1 | Ca2+ influx | Capsaicin | pKi = 7.6 (~2.5 nM) | [5] |
| Human TRPV1 | Electrophysiology | Capsaicin | 3 | [5] | |
| Human TRPV1 | Electrophysiology | Protons (pH 5.3) | - | [5] | |
| Human TRPV1 | Electrophysiology | Heat (50°C) | 6 | [5] |
Note: IC50 values are highly dependent on assay conditions. The provided values are for comparative purposes and are sourced from different studies.
Table 2: In Vivo Efficacy and Side Effect Profile
| Compound | Animal Model | Efficacy Endpoint | Notable Side Effects | Reference |
| This compound | Rodent models of inflammatory, post-operative, osteoarthritic, and bone cancer pain | Reversal of hyperalgesia and allodynia | Hyperthermia (attenuated with repeated dosing) | [6] |
| AMG-517 | Rat inflammatory pain model | Reversal of analgesia | Marked hyperthermia in humans | [7][8] |
| SB-705498 | Rat capsaicin-induced secondary hyperalgesia | Reversal of allodynia | Well-tolerated in single oral doses up to 400mg in humans | [9][10] |
Experimental Protocols
In Vitro Potency Assessment: Calcium Imaging Assay
This protocol describes a method for determining the inhibitory potency of a compound on TRPV1 channels expressed in a heterologous system using a calcium-sensitive fluorescent dye.[11]
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently transfected with a plasmid encoding human TRPV1 using a suitable transfection reagent.
2. Cell Plating:
- 24 hours post-transfection, cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.
3. Dye Loading:
- The following day, the culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
4. Compound Incubation:
- After dye loading, the buffer is replaced with a buffer containing the test compound (e.g., this compound) at various concentrations. The plate is incubated for 15-30 minutes at room temperature.
5. Agonist Stimulation and Signal Detection:
- The plate is placed in a fluorescence imaging plate reader (FLIPR).
- A baseline fluorescence reading is taken before the addition of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, EC80).
- The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured over time.
6. Data Analysis:
- The peak fluorescence response is measured for each well.
- The data is normalized to the response of vehicle-treated control wells.
- IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy Assessment: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol outlines a common preclinical model used to assess the analgesic efficacy of TRPV1 antagonists in inflammatory pain.[12][13]
1. Animal Acclimation:
- Male Sprague-Dawley rats are housed in a controlled environment for at least one week prior to the experiment.
2. Induction of Inflammation:
- A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) and mechanical withdrawal threshold (e.g., using von Frey filaments) is taken.
- Inflammation is induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the left hind paw.
3. Compound Administration:
- 24 hours after CFA injection, when inflammation and hyperalgesia are fully developed, the test compound (e.g., this compound) or vehicle is administered (e.g., orally).
4. Behavioral Testing:
- At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), the paw withdrawal latency to the thermal stimulus and the mechanical withdrawal threshold are re-assessed.
5. Data Analysis:
- The reversal of thermal hyperalgesia and mechanical allodynia is calculated for each animal at each time point.
- The data is analyzed using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the compound's effect compared to the vehicle control group.
Mandatory Visualization
TRPV1 Signaling Pathway
Caption: TRPV1 signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Screening of TRPV1 Antagonists
Caption: In vitro screening workflow for TRPV1 antagonists.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benthamopen.com [benthamopen.com]
- 9. apexbt.com [apexbt.com]
- 10. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 12. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 13. criver.com [criver.com]
A Comparative Review of ABT-102 and Other Investigational TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ABT-102, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, alongside other key investigational compounds in its class. The objective is to offer a clear, data-driven comparison of their performance based on available preclinical and clinical findings, supported by detailed experimental methodologies.
Introduction to TRPV1 Antagonism
The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious thermal and chemical stimuli. Its activation on sensory neurons plays a pivotal role in the generation and sensitization of pain. Consequently, antagonism of the TRPV1 receptor has emerged as a promising therapeutic strategy for the management of a variety of pain states. This compound, developed by Abbott Laboratories, is one of several potent antagonists that have been evaluated in clinical trials. This guide compares this compound with other notable TRPV1 antagonists: AMG-517, SB-705498, MK-2295, and GRC-6211.
In Vitro Potency and Selectivity: A Quantitative Comparison
The in vitro potency of TRPV1 antagonists is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against human TRPV1 (hTRPV1) activated by various stimuli.
| Compound | Capsaicin-activated hTRPV1 IC50 (nM) | Acid (pH)-activated hTRPV1 IC50 (nM) | Heat-activated hTRPV1 IC50 (nM) | Reference(s) |
| This compound | 5-7 | 1-16 | 1-16 | [1][2][3] |
| AMG-517 | 0.76 - 0.9 | 0.5 - 0.62 | 1.3 | [4][5][6][7][8] |
| SB-705498 | 3 | ~0.1 | 6 | [4][9][10][11] |
| MK-2295 | ~0.4-6 | Not Reported | Not Reported | [12] |
| GRC-6211 | Not Reported | Not Reported | Not Reported |
Preclinical Efficacy in Pain Models
The analgesic potential of these TRPV1 antagonists has been extensively evaluated in various animal models of pain. The table below provides a comparative summary of their efficacy.
| Compound | Inflammatory Pain Models (e.g., CFA, Carrageenan) | Neuropathic Pain Models (e.g., CCI, SNL) | Other Pain Models (e.g., Bone Cancer, Post-operative) | Reference(s) |
| This compound | Effective in reducing thermal hyperalgesia and mechanical allodynia.[13] | Demonstrated efficacy in reversing tactile allodynia. | Effective in reducing pain behaviors.[13][14] | [13][14][15] |
| AMG-517 | Reverses thermal hyperalgesia.[5][6][7][8] | Effective in preclinical models. | Not extensively reported in publicly available literature. | [5][6][7][8] |
| SB-705498 | Reverses allodynia in the guinea pig FCA model.[16] | Effective in preclinical models. | Investigated in migraine models with some positive results.[17] | [16][17][18][19][20][21] |
| MK-2295 | Effective in preclinical models. | Not extensively reported in publicly available literature. | Not extensively reported in publicly available literature. | [12] |
| GRC-6211 | Effective in models of cystitis-induced bladder overactivity and pain.[20] | Not extensively reported in publicly available literature. | Not extensively reported in publicly available literature. | [20] |
A Common Hurdle: Hyperthermia
A significant challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia. The blockade of TRPV1 channels involved in core body temperature regulation leads to a transient increase in body temperature.
| Compound | Hyperthermic Effect in Preclinical Models | Clinical Observations of Hyperthermia | Reference(s) |
| This compound | Induces mild and transient hyperthermia in rats, which attenuates with repeated dosing.[2][14] | Modest and transient increase in core body temperature observed in healthy volunteers.[22] | [2][14][22][23] |
| AMG-517 | Elicits hyperthermia in rodents, dogs, and monkeys.[5] | Caused significant hyperthermia in clinical trials.[24] | [5][24] |
| SB-705498 | Preclinical hyperthermia data not extensively reported in publicly available literature. | Clinical trial in migraine terminated early due to lack of efficacy, hyperthermia data not detailed.[17] | [17] |
| MK-2295 | Preclinical hyperthermia data not extensively reported in publicly available literature. | Clinical development status and side effect profile not widely disclosed. | [12] |
| GRC-6211 | Preclinical hyperthermia data not extensively reported in publicly available literature. | Clinical development status and side effect profile not widely disclosed. | [20] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro: Calcium Influx Assay for IC50 Determination
Objective: To determine the concentration of a TRPV1 antagonist required to inhibit 50% of the response to a specific agonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV1 are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle for a defined period.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded, followed by the addition of a TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer). The change in intracellular calcium is monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the antagonist. The data are normalized to the response of the vehicle control, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To assess the efficacy of a TRPV1 antagonist in reducing inflammatory pain.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are acclimated to the testing environment for several days before the experiment.
-
Baseline Nociceptive Testing: Baseline mechanical sensitivity is assessed using von Frey filaments, and thermal sensitivity is measured using a radiant heat source (Hargreaves test). The paw withdrawal threshold (in grams) or latency (in seconds) is recorded.
-
Induction of Inflammation: A single intraplantar injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) is administered into the right hind paw of the animals under brief isoflurane (B1672236) anesthesia.
-
Drug Administration: At a predetermined time after CFA injection (e.g., 24 hours), when inflammation and hyperalgesia are fully developed, the test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., oral gavage).
-
Post-treatment Nociceptive Testing: Mechanical and thermal sensitivity are reassessed at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The paw withdrawal thresholds or latencies of the drug-treated group are compared to those of the vehicle-treated group. A significant increase in the withdrawal threshold or latency in the treated group indicates an analgesic effect.
In Vivo: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of a TRPV1 antagonist in a model of nerve injury-induced pain.
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of the left hind limb is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the innervated muscles. The incision is then closed in layers.
-
Post-operative Recovery and Assessment: Animals are allowed to recover for several days to a week, during which time neuropathic pain behaviors, such as mechanical allodynia, typically develop.
-
Baseline and Post-treatment Testing: Mechanical allodynia is assessed using von Frey filaments before and after drug administration.
-
Drug Administration and Data Analysis: The test compound or vehicle is administered, and the paw withdrawal thresholds are measured at various time points. The results are analyzed similarly to the CFA model to determine the anti-allodynic effect of the compound.[25][26][27][28][29]
References
- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) Blocks Polymodal Activation of Transient Receptor Potential Vanilloid 1 Receptors in Vitro and Heat-Evoked Firing of Spinal Dorsal Horn Neurons in Vivo | Semantic Scholar [semanticscholar.org]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. AMG 517 | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 20. oatext.com [oatext.com]
- 21. researchgate.net [researchgate.net]
- 22. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. real.mtak.hu [real.mtak.hu]
- 25. aragen.com [aragen.com]
- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 27. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Introduction to TRPV1 Antagonists and the Therapeutic Index Challenge
A Comparative Guide to the Therapeutic Index of ABT-102 and Competing TRPV1 Antagonists
For researchers and drug development professionals, the therapeutic index remains a critical determinant of a drug candidate's potential success. This guide provides an objective comparison of the transient receptor potential vanilloid 1 (TRPV1) antagonist this compound with its key competitors, focusing on the balance between analgesic efficacy and the primary on-target adverse effect of hyperthermia. The information presented is collated from publicly available preclinical and clinical trial data.
The TRPV1 receptor, a non-selective cation channel, is a well-validated target for novel analgesics. It is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287), the pungent component of chili peppers. Antagonism of TRPV1 has demonstrated significant analgesic effects in various pain models. However, the clinical development of many TRPV1 antagonists has been hampered by a narrow therapeutic window, primarily due to the on-target side effect of hyperthermia (an increase in core body temperature). A favorable therapeutic index, representing a large separation between the doses required for efficacy and those causing significant adverse effects, is paramount for the successful clinical translation of this class of drugs.
Comparative Analysis of this compound and Competitors
This section provides a comparative overview of the available data on the analgesic efficacy and hyperthermic effects of this compound and its main competitors: AMG-517, SB-705498, MK-2295, and GRC-6211.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies. It is important to note that direct comparison of absolute values is challenging due to variations in experimental models, species, and methodologies.
Table 1: Analgesic Efficacy of TRPV1 Antagonists
| Compound | Model/Population | Efficacy Endpoint | Key Findings |
| This compound | Healthy Volunteers | Heat Pain Threshold (HPT) | Dose-dependent increase in oral and cutaneous HPT. At 4 mg twice daily, mean difference from placebo in cutaneous HPT was 5.3°C on day 5.[1] |
| Rodent Pain Models | Reversal of Pain Behaviors | Effective in inflammatory, post-operative, osteoarthritic, and bone cancer pain models.[2][3] Repeated dosing enhanced analgesic activity.[4][2] | |
| AMG-517 | Rodent Inflammatory Pain | Reversal of Thermal Hyperalgesia | Dose-dependent reversal of CFA-induced thermal hyperalgesia. |
| SB-705498 | Healthy Volunteers | Heat Pain Tolerance (UVB-induced inflammation) | Increased heat pain tolerance at the site of UVB-evoked inflammation (estimated difference from placebo: 0.93°C).[5] |
| Healthy Volunteers | Capsaicin-induced Flare | Reduced the area of capsaicin-evoked flare.[5] | |
| MK-2295 | Post-operative Dental Pain | Pain Relief | Phase II trial initiated to evaluate efficacy.[6] |
| GRC-6211 | Osteoarthritis Pain | Pain Relief | Phase II clinical development was suspended.[7] |
Table 2: Hyperthermic Effects of TRPV1 Antagonists
| Compound | Population | Dose | Maximum Temperature Increase | Notes |
| This compound | Healthy Volunteers | 4 mg twice daily | Core body temperature remained below 39°C in all participants.[1] | At exposures predicted to have analgesic activity, the estimated effect on body temperature is 0.6 to 0.8°C, which attenuates within 2-3 days of dosing.[8] |
| AMG-517 | Healthy Volunteers | Not specified | Marked and long-lasting hyperthermia, with maximal body temperature surpassing 40°C in some individuals after molar extraction.[9][10] | Clinical development was halted due to hyperthermia.[9][10] |
| Rats | Not specified | Dose-dependent hyperthermia. | Attenuated after repeated dosing.[9] | |
| SB-705498 | Healthy Volunteers | Up to 400 mg single oral dose | Safe and well-tolerated with no observed incidence of hyperthermia.[5][11] | |
| MK-2295 | Not specified | Not specified | Clinical development halted due to impaired sensitivity to noxious heat, a potential consequence of profound TRPV1 inhibition that can be associated with hyperthermia. | |
| GRC-6211 | Not specified | Not specified | Clinical development in osteoarthritis pain was suspended.[7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for assessing analgesic efficacy and hyperthermia.
Figure 1: Simplified TRPV1 signaling pathway and the action of antagonists.
Figure 2: General experimental workflow for clinical evaluation of TRPV1 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of common protocols used in the evaluation of TRPV1 antagonists.
Measurement of Heat Pain Threshold (HPT)
-
Objective: To determine the temperature at which a thermal stimulus is first perceived as painful.
-
Apparatus: A computer-controlled thermal stimulator with a thermode applied to the skin (e.g., forearm or thigh).
-
Procedure:
-
The thermode is placed on the subject's skin, and the baseline temperature is set to a non-painful level (e.g., 32°C).
-
The temperature of the thermode is increased at a constant rate (e.g., 1°C/second).
-
The subject is instructed to press a button as soon as the sensation changes from heat to pain.
-
The temperature at which the button is pressed is recorded as the HPT.
-
Multiple measurements are typically taken and averaged to ensure reliability.
-
Capsaicin-Induced Flare and Hyperalgesia
-
Objective: To assess the ability of a TRPV1 antagonist to block the neurogenic inflammation (flare) and heightened pain sensitivity (hyperalgesia) induced by capsaicin.
-
Procedure:
-
A baseline assessment of the skin is performed.
-
A solution of capsaicin is applied topically or injected intradermally into a defined area of the skin.
-
Flare Assessment: The area of redness (flare) around the application/injection site is measured at specific time points. This can be done by tracing the border onto a transparent sheet or using imaging techniques like laser Doppler imaging.
-
Hyperalgesia Assessment: The sensitivity to mechanical (e.g., von Frey filaments) and thermal stimuli is assessed in the area surrounding the capsaicin application. A reduction in the pain threshold indicates hyperalgesia.
-
The TRPV1 antagonist or placebo is administered before the capsaicin challenge, and the extent of flare and hyperalgesia is compared between treatment groups.
-
Core Body Temperature Monitoring
-
Objective: To continuously monitor for drug-induced hyperthermia.
-
Procedure:
-
Baseline core body temperature is established before drug administration.
-
Core body temperature is monitored continuously or at frequent intervals using a validated method (e.g., ingestible temperature monitoring capsule, rectal probe, or tympanic thermometer).
-
Measurements are taken throughout the duration of expected drug exposure and for a follow-up period.
-
Any significant increase in temperature from baseline is recorded and analyzed in relation to drug administration and plasma concentration.
-
Conclusion
The evaluation of the therapeutic index for TRPV1 antagonists is a complex process that requires a careful balance of analgesic efficacy and the management of hyperthermia. This compound has shown a promising profile in clinical studies, with evidence of analgesic activity and a modest, manageable effect on body temperature that appears to diminish with repeated dosing.[1][8] In contrast, the development of competitors like AMG-517 was halted due to significant hyperthermia, highlighting the challenge in this drug class.[9][10] SB-705498 demonstrated a good safety profile with regard to body temperature but its analgesic efficacy in humans has been less robust in some contexts.[5][11] The ultimate success of any TRPV1 antagonist will depend on achieving a clear and consistent separation between the dose required for meaningful pain relief and the dose that induces unacceptable hyperthermia or other adverse effects. Further head-to-head clinical trials with standardized methodologies are needed for a more definitive comparison of the therapeutic indices of these compounds.
References
- 1. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ABT-102: A Procedural Guide for Laboratory Professionals
Researchers and scientists handling ABT-102, a potent and selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of chemical and biohazardous waste provide a necessary framework for its safe management. This guide offers essential, step-by-step guidance on the proper disposal of this compound, aligning with general laboratory safety principles and hazardous waste regulations.
It is imperative to consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste. This document serves as a general guideline and is not a substitute for institutional and regulatory compliance.
Waste Classification and Segregation: The First Line of Defense
Proper identification and segregation of waste streams containing this compound are critical. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers. As a chemical compound used in research, this compound waste should be treated as hazardous chemical waste.
Key Principles of this compound Waste Management:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Guidelines |
| Container Type | Chemically resistant, sealed container (e.g., high-density polyethylene) | [3] |
| Labeling | "Hazardous Waste," with a clear listing of all chemical constituents and their approximate percentages. | [4][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory. | [3][5] |
| Segregation | Must be kept separate from non-compatible waste streams such as acids, bases, and oxidizers. | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection and disposal of waste generated from research activities involving this compound.
Materials Required:
-
Designated hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
Procedure:
-
Container Preparation:
-
Obtain a chemically compatible waste container from your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is clean, in good condition, and has a secure-fitting lid.[5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Transfer waste containing this compound into the designated container in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity.[5]
-
For solid waste contaminated with this compound (e.g., gloves, pipette tips), collect it in a clearly labeled, sealed bag before placing it in the designated solid waste container.[4]
-
-
Labeling and Documentation:
-
Storage:
-
Arranging for Disposal:
Spill and Decontamination Procedures
In the event of a spill involving this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for chemical spills.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Understanding the Mechanism: this compound and the TRPV1 Signaling Pathway
This compound functions as an antagonist to the TRPV1 receptor.[1][2] This receptor is a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[6][7] The following diagram illustrates the general signaling pathway of TRPV1 and the inhibitory action of an antagonist like this compound.
Caption: TRPV1 receptor activation by various stimuli and its inhibition by the antagonist this compound.
Experimental Workflow for Chemical Waste Disposal
The logical flow for proper chemical waste disposal is a critical component of laboratory safety. The following diagram outlines the decision-making process and procedural steps for managing chemical waste like this compound in a research environment.
Caption: A procedural workflow for the safe and compliant disposal of laboratory chemical waste.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible consequences of blocking transient receptor potential vanilloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling ABT-102
This guide provides immediate, essential safety and logistical information for the handling of ABT-102, a potent and highly selective TRPV1 receptor antagonist. Adherence to these guidelines is critical for ensuring personal safety and the integrity of your research. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for (S)-ABT-102 from AbMole BioScience indicates that it is not classified as a hazardous substance or mixture, it is prudent to handle all research chemicals with a high degree of caution.[1] The following personal protective equipment (PPE) and handling procedures are recommended as best practices in a laboratory setting.
A systematic approach to selecting PPE is crucial. The following diagram illustrates a logical workflow for determining the appropriate level of protection.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a fume hood or in poorly ventilated areas. | Protects against inhalation of dust or aerosols. |
Accidental Release Measures
In the event of a spill, it is important to follow established laboratory procedures to minimize exposure and environmental contamination.
Personal Precautions:
-
Wear the full personal protective equipment as described above.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Ensure adequate ventilation and evacuate personnel to safe areas if necessary.[1]
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not allow the product to enter drains or water courses.
Methods for Cleaning Up:
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid Measures
Should accidental exposure occur, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water, making sure to separate the eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and seek medical attention.[1] |
Handling and Storage
Proper handling and storage are essential for maintaining the stability of this compound and ensuring a safe laboratory environment.
Safe Handling:
-
Avoid inhalation and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal Plan
While the SDS for (S)-ABT-102 does not classify it as hazardous, it is recommended to dispose of the compound and any contaminated materials as chemical waste.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
General Disposal Workflow:
Solid Waste:
-
Collect waste in a clearly labeled, sealed container.
Liquid Waste:
-
Collect waste in a labeled, leak-proof, and chemically compatible container.
-
Do not dispose of liquid waste containing this compound down the drain.
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
Dispose of the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it according to your institution's guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
